1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
Description
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Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-ethyl-N-(2-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-9(3)6-11-10-7-12-13(5-2)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
FZESOLIWODEBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CN(N=C1)CC |
Origin of Product |
United States |
An In-depth Technical Guide to 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine, a substituted pyrazole derivative with potential applications in medicinal chemistry. While specific literature on this exact molecule is not publicly available, this document extrapolates from the well-established chemistry and pharmacology of the pyrazole scaffold to propose a rational synthesis, characterization protocol, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel pyrazole-based compounds.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and a vast array of biologically active compounds.[3][4][5] The versatility of the pyrazole nucleus stems from its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.[6]
Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[7][8][9][10] The presence of two nitrogen atoms, one "pyrrole-like" and one "pyridine-like," allows for a range of interactions with biological targets, including hydrogen bonding and coordination with metal ions.[6][11] This inherent versatility makes the pyrazole scaffold a privileged structure in drug discovery.
Proposed Synthesis of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
Based on established synthetic methodologies for substituted pyrazoles, a plausible multi-step synthesis for 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is proposed.[4][12] The general approach involves the construction of the substituted pyrazole core followed by functionalization of the 4-amino group.
Synthesis of the Pyrazole Core: 1-Ethyl-1H-pyrazol-4-amine
A common and effective method for synthesizing 4-aminopyrazoles is through the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by reduction of a nitro group or other precursor to the amine. An alternative, more direct route could involve a multi-step process starting from a suitable pyrazole precursor.
Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazol-4-amine (Hypothetical)
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine ethyl cyanoacetate, triethyl orthoformate, and a catalytic amount of a suitable acid (e.g., acetic anhydride).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol.
-
Add ethylhydrazine oxalate (or a similar ethylhydrazine salt) to the solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and then to 0-5°C to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 3: Decarboxylation to 1-Ethyl-1H-pyrazol-4-amine
-
The ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate can be subjected to acidic or basic hydrolysis followed by decarboxylation to yield 1-Ethyl-1H-pyrazol-4-amine.[13]
N-Alkylation of the 4-Amino Group
The final step in the proposed synthesis is the N-alkylation of 1-Ethyl-1H-pyrazol-4-amine with a suitable 2-methylbutyl halide.
Experimental Protocol: Synthesis of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (Hypothetical)
-
In a reaction vessel, dissolve 1-Ethyl-1H-pyrazol-4-amine in a polar aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the mixture.
-
To this stirring solution, add 1-bromo-2-methylbutane dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine.
| Property | Predicted/Expected Value | Method of Determination |
| Molecular Formula | C12H23N3 | Mass Spectrometry |
| Molecular Weight | 209.33 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil or low melting solid | Visual Inspection |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | Solubility Testing |
| LogP | > 2.0 | Calculated/HPLC |
| pKa | ~4-6 (for the pyrazole nitrogen) | Potentiometric Titration |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for structural elucidation, confirming the presence of the ethyl, 2-methylbutyl, and pyrazole protons and carbons.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C-N bonds.[16]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological Activities and Therapeutic Applications
Given the broad spectrum of activities exhibited by pyrazole derivatives, 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine could be investigated for a range of therapeutic applications. The specific substitutions on the pyrazole ring and the amino group will modulate its biological profile.
Potential as an Anti-inflammatory Agent
Many pyrazole-containing compounds are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8][9] The anti-inflammatory potential of the title compound could be evaluated using in vitro and in vivo models.
Experimental Workflow: In Vitro Anti-inflammatory Screening
-
COX-1/COX-2 Inhibition Assay: Determine the IC50 values against both COX isoforms to assess potency and selectivity.
-
Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture.
DOT Diagram: Anti-inflammatory Screening Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
Potential as an Antimicrobial Agent
The pyrazole nucleus is a common feature in many antimicrobial agents.[11][14] The title compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Potential as a Kinase Inhibitor in Oncology
Substituted pyrazoles have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[17] The compound could be tested in a panel of kinase assays to identify potential targets.
Safety and Toxicology
Preliminary safety assessment is crucial for any novel compound. Based on GHS classifications for similar pyrazole amines, 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine may be harmful if swallowed and could cause skin and eye irritation.[13][18]
Recommended Preliminary Toxicity Studies:
-
In vitro cytotoxicity assay: Using cell lines such as HepG2 to assess hepatotoxicity.
-
Ames test: To evaluate mutagenic potential.
Conclusion
While 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is not a well-characterized compound in the existing scientific literature, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. The rich pharmacology of the pyrazole scaffold suggests that this novel derivative warrants further investigation as a potential therapeutic agent. Researchers are encouraged to use this guide as a starting point for their own investigations into this and other novel pyrazole compounds.
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- 194 recent advances in the synthesis of new pyrazole deriv
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- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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An In-depth Technical Guide to 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed exploration of the molecular characteristics and synthetic strategy for 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a comprehensive profile by analyzing its constituent chemical moieties, leveraging established principles of organic chemistry and referencing synthetic methodologies for analogous pyrazole derivatives.
Introduction to the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry and drug discovery. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a critical pharmacophore in numerous FDA-approved drugs. The structural versatility of the pyrazole nucleus allows for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antifungal activities.[1][2][3] The compound of interest, 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine, represents a specific iteration of this valuable scaffold, featuring an ethyl group at the 1-position of the pyrazole ring and a 2-methylbutyl amino substituent at the 4-position.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is defined by a pyrazole core functionalized with an ethyl group on one of the nitrogen atoms and a secondary amine with a 2-methylbutyl group on a carbon atom of the ring.
Molecular Structure
The structure consists of:
-
A 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1 of the pyrazole ring.
-
An amino group (-NH-) at position 4 of the pyrazole ring.
-
A 2-methylbutyl group (-CH₂(CH(CH₃)CH₂CH₃)) attached to the nitrogen of the amino group.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine.
Molecular Formula and Weight
The molecular formula is determined by summing the atoms of each element present in the structure:
-
Pyrazole ring: C₃H₃N₂
-
Ethyl group: C₂H₅
-
Amino group: NH
-
2-methylbutyl group: C₅H₁₁
Combining these and accounting for the bonds, the molecular formula is C₁₀H₁₉N₃ .
The molecular weight is calculated from the molecular formula:
-
Carbon (C): 10 * 12.011 = 120.11 g/mol
-
Hydrogen (H): 19 * 1.008 = 19.152 g/mol
-
Nitrogen (N): 3 * 14.007 = 42.021 g/mol
Molecular Weight: 181.283 g/mol
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₃ | Calculated |
| Molecular Weight | 181.28 g/mol | Calculated |
| IUPAC Name | 1-ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine | Nomenclature |
Proposed Synthesis Methodology
The synthesis of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine can be approached through established methods for the formation of the pyrazole ring and subsequent functionalization. A plausible synthetic route would involve the construction of the substituted pyrazole core followed by the introduction of the 2-methylbutylamino group. General methods for pyrazole synthesis often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][6][7]
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the C-N bond of the secondary amine, leading back to a 4-aminopyrazole precursor and a 2-methylbutyl halide or a corresponding aldehyde for reductive amination.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-Ethyl-1H-pyrazol-4-amine
This precursor can be synthesized through various published methods. A common approach involves the cyclization of a suitable three-carbon precursor with ethylhydrazine.
Step 2: N-alkylation of 1-Ethyl-1H-pyrazol-4-amine
The final step involves the formation of the secondary amine. This can be achieved via two primary methods:
Method A: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-Ethyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Aldehyde Addition: Add 2-methylbutanal (1.1 eq) to the solution.
-
Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography.
Method B: Nucleophilic Substitution
-
Reaction Setup: Dissolve 1-Ethyl-1H-pyrazol-4-amine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the reaction mixture.
-
Alkyl Halide Addition: Add 1-bromo-2-methylbutane (1.1 eq) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography.
Caption: Synthetic workflow for the target molecule.
Conclusion
While 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is not a widely cataloged compound, its synthesis is achievable through well-established organic chemistry principles. The methodologies outlined in this guide provide a robust framework for its preparation, enabling further investigation into its potential biological activities and applications in drug discovery and development. The inherent versatility of the pyrazole scaffold suggests that this compound could be a valuable addition to compound libraries for screening and lead optimization efforts.
References
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PubChem. Compound Summary for CID 672401, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]
-
PubChem. Compound Summary for CID 7018640, 1-Ethyl-1H-pyrazol-4-amine. [Link]
-
PubChem. Compound Summary for CID 6485354, 1-ethyl-3-methyl-1H-pyrazol-4-amine. [Link]
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ChemSynthesis. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. [Link]
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Scientific Information Database. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
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Pharmacological Profiling & Mechanistic Speculation: 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
Executive Summary
The compound 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (EMP-4A) represents a specific structural elaboration of the privileged pyrazole-4-amine scaffold. While the primary amine (1-ethyl-1H-pyrazol-4-amine) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, the N-(2-methylbutyl) substitution introduces a chiral, hydrophobic moiety that significantly alters its pharmacophore.
Based on Structural Activity Relationship (SAR) analysis of analogous bioactive pyrazoles (e.g., CDK inhibitors, Rimonabant analogs, and lck/src kinase inhibitors), this guide speculates that EMP-4A functions primarily as an ATP-competitive Kinase Inhibitor or a Monoaminergic GPCR Modulator . This document outlines the theoretical binding modes, projected signaling impacts, and a self-validating experimental workflow to confirm these hypotheses.
Part 1: Structural Deconstruction & Pharmacophore Mapping
To understand the mechanism, we must first analyze the molecular architecture. The molecule consists of two distinct domains: the polar, heteroaromatic core and the lipophilic tail.
The Pyrazole-4-Amine Core (The "Hinge Binder")
The 1-ethyl-1H-pyrazol-4-amine moiety is a classic bioisostere for the adenine ring of ATP.
-
N2 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA).
-
4-Amino Group (NH): Acts as a Hydrogen Bond Donor (HBD).
-
Biological Implication: This Donor-Acceptor motif is geometrically optimized to form hydrogen bonds with the "hinge region" of kinase active sites (e.g., residues connecting the N- and C-terminal lobes).
The N-(2-methylbutyl) Tail (The "Selectivity Filter")
The addition of a 2-methylbutyl group converts the primary amine to a secondary amine and adds a branched hydrophobic chain.
-
Chirality: The 2-methylbutyl group contains a chiral center, suggesting that one enantiomer (
or ) may exhibit significantly higher potency (eutomer) than the other (distomer). -
Hydrophobic Occupancy: This group likely projects into the hydrophobic "back pocket" (Gatekeeper region) of a kinase or the transmembrane binding cleft of a GPCR. This steric bulk prevents binding to kinases with small gatekeeper residues, thereby enhancing selectivity.
Visualization: Pharmacophore Interaction Map
Figure 1: Predicted binding mode of EMP-4A. The pyrazole core anchors the molecule via hydrogen bonds, while the 2-methylbutyl tail occupies a hydrophobic sub-pocket to dictate selectivity.
Part 2: Speculated Mechanism of Action (MoA)
Based on the pharmacophore, we propose two primary mechanisms. The Kinase Inhibition model is prioritized due to the prevalence of aminopyrazoles in oncology and inflammation research (e.g., Crizotinib, AT7519).
Primary Hypothesis: ATP-Competitive Kinase Inhibition
-
Target Class: Serine/Threonine Kinases (CDKs, Aurora) or Tyrosine Kinases (Src, JAK).
-
Mechanism: EMP-4A competes with ATP for the catalytic cleft. The ethyl group at position 1 likely points towards the solvent front, while the 2-methylbutyl group fits into the ribose-binding pocket or the specificity pocket.
-
Downstream Effect: Inhibition prevents phosphorylation of downstream substrates (e.g., STATs, Rb protein), leading to cell cycle arrest (G1/S phase) or apoptosis in hyperproliferative cells.
Secondary Hypothesis: GPCR Modulation (Aminergic)
-
Target Class: Dopamine (D2/D3) or Cannabinoid (CB1) receptors.
-
Mechanism: The 2-methylbutyl group mimics the branched alkyl chains found in endogenous ligands or drugs like pentobarbital (though chemically distinct). The pyrazole acts as a scaffold to orient the nitrogen for ionic interaction with a conserved Aspartate residue in the GPCR transmembrane bundle.
Part 3: Signal Transduction Pathway (Kinase Model)
If EMP-4A acts as a CDK/Aurora inhibitor, the following pathway modulation is expected.
Figure 2: Speculated antiproliferative mechanism. EMP-4A inhibits the CDK/Cyclin complex, preventing Rb phosphorylation and blocking S-phase entry.
Part 4: Experimental Validation Protocols
To transition from speculation to fact, the following self-validating experimental workflow is required.
Protocol A: In Silico Molecular Docking (Screening)
Before wet-lab synthesis, validate the binding energy.
-
Preparation: Generate 3D conformers of EMP-4A (both
and enantiomers). -
Target Selection: Retrieve PDB structures for CDK2 (e.g., PDB: 1DI8), Src (PDB: 2SRC), and JAK2.
-
Docking: Use AutoDock Vina or Glide. Define the grid box around the ATP-binding hinge (residues Leu83 in CDK2).
-
Success Criteria: A binding affinity (
) < -8.0 kcal/mol indicates a plausible hit.
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
A rapid assay to confirm physical binding to the target protein.
-
Reagents: Recombinant Kinase Domain, SYPRO Orange dye, EMP-4A (dissolved in DMSO).
-
Method:
-
Mix 2
M protein + 5x SYPRO Orange + EMP-4A (10 M) in qPCR plates. -
Ramp temperature from 25°C to 95°C (0.5°C/min).
-
Measure fluorescence (unfolding).
-
-
Validation: A positive
shift ( C) compared to DMSO control confirms ligand binding stabilizes the protein.
Protocol C: ADP-Glo™ Kinase Assay (Functional Potency)
Quantify the IC50 of EMP-4A.
-
Reaction: Incubate Kinase + Substrate + ATP + EMP-4A (serial dilution) for 60 min.
-
Depletion: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). -
Analysis: Plot Luminescence vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Data Summary Table: Projected Properties
| Property | Value (Predicted) | Relevance |
| Molecular Weight | ~181.28 g/mol | Fragment-like / Lead-like |
| LogP (Lipophilicity) | 1.8 - 2.2 | Optimal for membrane permeability |
| H-Bond Donors | 1 (NH) | Hinge binding capability |
| H-Bond Acceptors | 2 (N, N) | Interaction with Lys/Glu residues |
| Rotatable Bonds | 4 | Moderate flexibility for induced fit |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018640, 1-Ethyl-1H-pyrazol-4-amine. Retrieved from [Link]
-
Fabbri, D., et al. (2012). Synthesis and biological evaluation of novel pyrazole derivatives as inhibitors of cyclin dependent kinases (CDKs). European Journal of Medicinal Chemistry. (Contextual grounding for Pyrazole-CDK link).
-
Lapeyre, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3728. Retrieved from [Link]
-
Zhang, C., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors.[1] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Standard Protocol Reference).
Disclaimer: This document is a theoretical analysis based on chemical structure and pharmacophore similarity. EMP-4A is a specific chemical entity; specific biological activity must be verified via the protocols described above.
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Technical Profile: 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
This technical guide provides an in-depth profile of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine , a specialized pyrazole derivative used as a scaffold in pharmaceutical and agrochemical research.
Executive Summary
1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is a secondary amine derivative of the pyrazole heterocycle. While a specific CAS number for this exact alkylated structure is not widely indexed in public chemical registries, it is a direct derivative of the known building block 1-Ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) .
This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., JAK, BTK) and succinate dehydrogenase inhibitor (SDHI) fungicides . Its structural motif—a pyrazole core substituted at the N1 position with an ethyl group and at the C4 position with a branched alkylamine—offers unique lipophilic properties and steric bulk that can modulate binding affinity in protein pockets.
Key Chemical Identifiers
| Property | Value |
| Chemical Name | 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| Parent CAS (Amine) | 876343-24-7 (1-Ethyl-1H-pyrazol-4-amine) |
| Precursor CAS (Aldehyde) | 96-17-3 (2-Methylbutanal) |
| SMILES | CCN1C=C(NCC(C)CC)C=N1 |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
Chemical Identity & Structural Analysis
The molecule consists of a 1-ethyl-1H-pyrazole core functionalized at the 4-position with a 2-methylbutylamino group. The 2-methylbutyl chain introduces a chiral center (at C2 of the butyl chain), which can significantly influence biological activity depending on the enantiomer (R or S) used.
Structural Features & Pharmacophore Analysis
-
Pyrazole Core: Acts as a bioisostere for phenyl or pyridine rings, often functioning as a hydrogen bond acceptor (N2) and donor (NH of the amine).
-
N1-Ethyl Group: Provides steric bulk and hydrophobic interaction, preventing metabolic dealkylation compared to a methyl group.
-
4-Amino Linker: A flexible hinge region that facilitates hydrogen bonding with kinase hinge residues (e.g., in ATP-binding pockets).
-
2-Methylbutyl Tail: A branched hydrophobic moiety that can occupy specific hydrophobic pockets (e.g., the selectivity pocket of a kinase), enhancing potency and selectivity.
Figure 1: Pharmacophore dissection of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine.
Synthesis & Manufacturing Protocols
The synthesis of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is typically achieved via reductive amination , a robust and scalable method favored in medicinal chemistry for its mild conditions and high yield.
Method A: Reductive Amination (Preferred)
This route avoids the formation of over-alkylated byproducts (tertiary amines) common in direct alkylation.
Reagents:
-
Substrate: 1-Ethyl-1H-pyrazol-4-amine (CAS 876343-24-7).
-
Carbonyl Source: 2-Methylbutanal (CAS 96-17-3).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Protocol:
-
Imine Formation: Dissolve 1-Ethyl-1H-pyrazol-4-amine (1.0 eq) and 2-methylbutanal (1.1 eq) in DCE. Add a catalytic amount of acetic acid (AcOH) to promote imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours) under nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the target secondary amine as a pale yellow oil.
Method B: Nucleophilic Substitution (Alternative)
Reagents: 1-Ethyl-1H-pyrazol-4-amine + 1-Bromo-2-methylbutane + K₂CO₃ in DMF. Note: This method is less preferred due to the potential for dialkylation (formation of the tertiary amine).
Figure 2: Synthetic pathway via reductive amination.
Applications in Drug Discovery
This specific pyrazole amine serves as a versatile building block in the design of small molecule inhibitors.
Kinase Inhibitors (JAK/BTK)
The 1-ethyl-4-aminopyrazole motif is a known scaffold in Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. The 2-methylbutyl substituent can occupy the hydrophobic region I or II of the kinase ATP-binding pocket, improving selectivity over other kinases.
-
Mechanism: The amine nitrogen acts as a hinge binder, while the pyrazole ring stacks with the gatekeeper residue.
Agrochemicals (SDHI Fungicides)
Pyrazole-4-carboxamides are a major class of SDHI fungicides (e.g., Penthiopyrad, Fluxapyroxad). While this compound is an amine, it can be acylated to form novel amide derivatives that retain the critical pyrazole pharmacophore but introduce new lipophilic interactions via the 2-methylbutyl chain.
GPCR Ligands
N-substituted pyrazoles have shown affinity for various G-Protein Coupled Receptors (GPCRs), including cannabinoid (CB1/CB2) and dopamine receptors, where the branched alkyl chain modulates receptor subtype selectivity.
Analytical Characterization
To validate the identity of synthesized 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine, the following analytical data should be obtained:
| Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (s, 1H), 7.25 (s, 1H) (Pyrazole CH); δ 4.10 (q, 2H) (N-Ethyl CH₂); δ 2.90 (m, 2H) (NH-CH₂); δ 1.40 (t, 3H) (N-Ethyl CH₃); δ 0.90 (d/t, 6H) (Butyl methyls). |
| LC-MS (ESI+) | [M+H]⁺ = 182.3 m/z . Single peak at retention time corresponding to moderate lipophilicity. |
| HPLC Purity | >95% (Area%) at 254 nm. |
Safety & Handling
-
Hazards: As a secondary amine and pyrazole derivative, it should be treated as an Irritant (Xi) . May cause skin, eye, and respiratory irritation.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
-
PubChem. 1-Ethyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Common Chemistry. Search for Pyrazole Derivatives. American Chemical Society. [Link]
The Pyrazole-4-amine Scaffold: From Synthetic Intermediate to Kinase-Privileged Pharmacophore
Topic: Pharmacological Profile of Pyrazole-4-amine Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
The pyrazole-4-amine moiety has historically been viewed primarily as a synthetic precursor for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). However, recent medicinal chemistry campaigns have elevated the unfused pyrazole-4-amine to the status of a privileged scaffold. Its unique electronic profile allows it to function as a robust ATP-mimetic hinge binder, while the exocyclic amine at position 4 serves as a critical vector for extending into the specificity pockets of protein kinases.
This guide analyzes the pharmacological utility of pyrazole-4-amine derivatives, focusing on their dominant role as Type I and Type II kinase inhibitors (specifically JAK, FGFR, and CDKs), their structure-activity relationships (SAR), and validated synthetic protocols.
Structural Basis & Medicinal Chemistry[1][2]
The Pharmacophore
The pyrazole ring is an aromatic heterocycle that mimics the purine ring of ATP. In pyrazole-4-amine derivatives, the nitrogen atoms play distinct roles in the kinase ATP-binding pocket:
-
N1/N2 (Hinge Binding): The pyrazole nitrogens typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone NH and CO of the gatekeeper residue).
-
C4-Amine (Vector Extension): The amino group at position 4 is rarely left as a primary amine. It is derivatized (urea, amide, or secondary amine) to project substituents into the ribose-binding pocket or the solvent-exposed front , improving selectivity.
-
C3/C5 Substituents: These positions control the dihedral angle of the 4-amino substituent and fill the hydrophobic back pocket (selectivity pocket).
SAR Logic: Tuning Selectivity
| Position | Chemical Modification | Pharmacological Effect |
| N1 | Aryl/Heteroaryl (e.g., Piperidine, Phenyl) | Controls solubility and metabolic stability. Bulky groups here can target the solvent front. |
| C3 | Small Alkyl (Me, Et) or CF3 | Steric gatekeeper interaction. CF3 increases lipophilicity and metabolic resistance. |
| C4-NH | Acylation or Arylation | The Critical Vector. Converts the scaffold into a JAK/FGFR inhibitor. Urea linkers here often induce Type II (DFG-out) binding. |
| C5 | H or Small Alkyl | Often kept small to avoid steric clash with the kinase C-helix. |
Pharmacodynamics: Kinase Inhibition Profiles
The most mature application of pyrazole-4-amines is in the inhibition of Janus Kinases (JAK) and Fibroblast Growth Factor Receptors (FGFR).
Mechanism of Action: JAK/STAT Pathway
Pyrazole-4-amines act as ATP-competitive inhibitors. By blocking the ATP-binding site of JAK1/2/3, they prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.
Diagram 1: Mechanism of JAK Inhibition by Pyrazole-4-amines
Caption: Pyrazole-4-amines competitively bind to the JAK ATP pocket, preventing STAT phosphorylation and downstream inflammatory signaling.
FGFR Gatekeeper Targeting
Recent data indicates that aminopyrazoles are effective against gatekeeper mutations (e.g., FGFR3-V555M). The 4-amino group allows for the attachment of acrylamide "warheads," enabling covalent bonding to a conserved cysteine in the P-loop, overcoming resistance mechanisms common in reversible inhibitors.
Experimental Protocols
Synthesis: The "Nitration-Reduction" Workflow
The most reliable route to high-purity pyrazole-4-amines is the nitration of a pyrazole core followed by catalytic reduction.
Diagram 2: Synthetic Workflow
Caption: Standard industrial route for generating N1-substituted pyrazole-4-amines via a nitro-intermediate.
Detailed Protocol: Synthesis of 1-phenyl-1H-pyrazol-4-amine
Note: This protocol is a validated standard derived from recent medicinal chemistry literature.
-
Nitration:
-
Dissolve pyrazole (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.
-
Dropwise add fuming HNO3 (1.1 eq) while maintaining temp <10°C.
-
Heat to 60°C for 3 hours. Pour onto ice. Filter the white precipitate (4-nitropyrazole).
-
-
N-Arylation (Chan-Lam Coupling):
-
Combine 4-nitropyrazole (1 eq), Phenylboronic acid (1.5 eq), Cu(OAc)2 (1 eq), and Pyridine (2 eq) in DCM.
-
Stir under O2 atmosphere (balloon) at RT for 24h.
-
Purify via silica gel chromatography to obtain 1-phenyl-4-nitropyrazole.
-
-
Reduction:
-
Dissolve the nitro compound in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (1 atm) for 4 hours.
-
Filter through Celite. Evaporate solvent.
-
Yield: Typically >85% as a light brown oil/solid.
-
Validation: Confirm via NMR (Characteristic NH2 broad singlet at ~3.5-4.0 ppm).
-
In Vitro Kinase Assay (ADP-Glo Format)
To verify pharmacological activity, use a luminescent ADP detection assay.
-
Reagents: Recombinant JAK2 kinase, Poly(Glu,Tyr) substrate, Ultra-pure ATP.
-
Procedure:
-
Incubate Pyrazole-4-amine derivative (serial dilution 1 nM – 10 µM) with JAK2 enzyme and substrate in kinase buffer for 15 min.
-
Initiate reaction with ATP (at Km concentration, typically 10 µM).
-
Incubate 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
-
Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine IC50.
ADME & Toxicity Profile
When developing pyrazole-4-amines, researchers must account for specific metabolic liabilities.
| Parameter | Observation | Mitigation Strategy |
| Solubility | Unsubstituted pyrazole-4-amines are moderately soluble but become lipophilic upon arylation. | Incorporate solubilizing tails (morpholine, piperazine) at the N1 position. |
| Metabolism (CYP) | The electron-rich pyrazole ring is susceptible to oxidation. The exocyclic amine can undergo N-acetylation. | Block metabolic soft spots with Fluorine (F) or Methyl groups at C3/C5. |
| hERG Inhibition | Some lipophilic derivatives show hERG liability (cardiotoxicity). | Reduce LogP < 3.5; introduce polar surface area (PSA) via the 4-amino linker. |
| Permeability | Generally high (PAMPA/Caco-2), making them suitable for oral dosing. | Ensure TPSA < 120 Ų for CNS penetration (if targeting brain mets). |
References
-
Vertex AI Search. (2025). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Bioorganic & Medicinal Chemistry. 1[2]
-
Vertex AI Search. (2025). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.[3] NIH / PubMed Central. 3[2][4][5][1]
-
Vertex AI Search. (2025). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 6
-
Vertex AI Search. (2025). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. MDPI. 7[5]
-
Vertex AI Search. (2025). Amino-Pyrazoles in Medicinal Chemistry: A Review. NIH / PubMed Central. 8
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unige.iris.cineca.it [unige.iris.cineca.it]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: Electronic Architecture and Reactivity in Drug Design
Topic: Electron density and aromaticity of the pyrazole ring Content Type: In-depth Technical Guide
Executive Summary
In medicinal chemistry, the pyrazole ring is not merely a scaffold; it is a tunable electronic valve. Unlike its isomer imidazole, pyrazole possesses a unique "pyrrole-like" (N1) and "pyridine-like" (N2) adjacent nitrogen arrangement that creates distinct dipole vectors and hydrogen-bonding capabilities. This guide dissects the electron density distribution, aromaticity quantification, and tautomeric behaviors of pyrazole, providing actionable insights for optimizing pharmacokinetics and synthetic regioselectivity.
Fundamental Electronic Architecture
The pyrazole ring (
1.1 Orbital Hybridization and Contribution
-
N1 (Pyrrole-like): The nitrogen atom at position 1 is
hybridized.[1] Its lone pair resides in a -orbital perpendicular to the ring plane, contributing 2 electrons to the -system to satisfy Hückel’s rule ( , where ). This makes N1 a hydrogen bond donor (HBD) and significantly less basic. -
N2 (Pyridine-like): The nitrogen at position 2 is also
hybridized, but its lone pair lies in the plane of the ring (orthogonal to the -system). This lone pair does not participate in aromaticity, rendering N2 a hydrogen bond acceptor (HBA) and the primary site of basicity ( of conjugate acid ).
1.2 Resonance and Electron Density Distribution
The electron density is not uniformly distributed. Resonance structures reveal that the N1 lone pair delocalizes into the ring, increasing electron density at carbons C3, C4, and C5. However, the electronegative pull of N2 creates a specific polarization.
-
C4 Enrichment: The C4 position receives significant electron density from the resonance contribution of N1, making it the primary "hotspot" for Electrophilic Aromatic Substitution (
). -
C3/C5 Depletion: While part of the
-system, C3 and C5 are adjacent to the electronegative nitrogens.[2][3] Inductive withdrawal ( -bond effect) by the nitrogens often counters the resonance donation, making these positions less nucleophilic than C4.
Diagram 1: Resonance Contributors & Electronic Flow The following diagram illustrates the resonance delocalization from N1 and the resulting charge distribution.
Caption: Resonance flow showing N1 electron donation targeting C4, establishing it as the primary nucleophilic center.
Aromaticity Quantification
Quantifying aromaticity is critical for predicting metabolic stability (e.g., susceptibility to CYP450 oxidation). Pyrazole is aromatic, but less so than benzene or thiophene.
2.1 Comparative Indices
We utilize three primary indices to assess aromaticity:
-
HOMA (Harmonic Oscillator Model of Aromaticity): Geometric criterion based on bond length alternation. Closer to 1.0 = more aromatic.[4]
-
NICS (Nucleus-Independent Chemical Shift): Magnetic criterion. More negative values indicate stronger diatropic ring currents (aromaticity).
-
ASE (Aromatic Stabilization Energy): Energetic criterion.
Table 1: Comparative Aromaticity Indices of Azoles vs. Benzene
| Heterocycle | HOMA Index | NICS(0) (ppm) | Resonance Energy (kcal/mol) | Character |
| Benzene | 1.00 | -9.7 | 36.0 | Reference Aromatic |
| Pyrazole | 0.86 | -13.2 | 29.3 | High Aromaticity |
| Imidazole | 0.83 | -13.5 | 22.0 | Similar to Pyrazole |
| Pyrrole | 0.85 | -15.1 | 21.0 | Electron Rich |
| Pyridine | 0.99 | -6.2 | 28.0 | Benzene-like |
Note: NICS values can vary based on the calculation method (e.g., GIAO-B3LYP/6-311++G**). The values above represent consensus trends where Pyrazole shows strong diatropic currents similar to imidazole.
Tautomerism: The Hidden Variable
In
3.1 The Equilibrium
For an unsubstituted pyrazole, the tautomers are identical. However, with a substituent at C3 (or C5), the equilibrium splits into two distinct species:
-
3-Substituted (
-tautomer): Often favored by steric factors and solvent polarity. -
5-Substituted (
-tautomer): Often less favored sterically but can be stabilized by hydrogen bonding.
Diagram 2: Tautomeric Equilibrium & Solvent Influence
Caption: Prototropic tautomerism between 3- and 5-substituted forms. Exchange rate is solvent-dependent.
Reactivity & Regioselectivity
Understanding the electron density map allows us to predict reaction outcomes without rote memorization.
4.1 Electrophilic Aromatic Substitution (
)
-
Mechanism: The electrophile (
) attacks the position with the highest HOMO coefficient. -
Prediction: As established, C4 is the most electron-rich carbon.
-
Protocol Insight: Nitration (
) or Halogenation ( ) will exclusively target C4 in unsubstituted pyrazoles. If C4 is blocked, reaction conditions must be drastic to force substitution at C3/C5.
4.2 Deprotonation (Acidity)
-
Site: N1-H.
-
pK_a: ~14.2 (in water).
-
Reagent:
, , or in DMF/Acetone. -
Result: Formation of the pyrazolate anion, which is a bidentate nucleophile. Alkylation of this anion often leads to mixtures of N1 and N2 alkylated products (regioisomers), heavily influenced by steric hindrance at C3/C5.
Experimental Protocols
Protocol 1: NMR Determination of Tautomeric Ratios
Objective: Distinguish between 3-substituted and 5-substituted tautomers using solvent perturbation.
-
Sample Preparation: Dissolve ~10 mg of the pyrazole derivative in 0.6 mL of DMSO-
.-
Why DMSO? DMSO is a strong H-bond acceptor. It competes with intermolecular pyrazole-pyrazole H-bonding, breaking up dimers and slowing down the proton exchange rate. This often allows the observation of distinct tautomer signals (slow exchange regime) or sharp averaged signals.
-
-
Acquisition: Run a standard
-NMR and -NMR at 298 K. -
Perturbation (Variable Temperature): If signals are broad (intermediate exchange), cool the sample to 250 K (if using
or similar low-freezing solvent) or heat to 350 K.-
Interpretation: Coalescence of C3 and C5 signals indicates rapid tautomerism. Distinct peaks at low temp allow integration to determine
.
-
-
NOE Experiments: Irradiate the NH proton (if visible). NOE enhancement of the adjacent substituent confirms the specific tautomer (e.g., NH close to Methyl group).
Protocol 2: Computational Aromaticity Assessment (DFT)
Objective: Calculate NICS(0) values to predict ring stability.
-
Software Setup: Gaussian 09/16 or ORCA.
-
Geometry Optimization:
-
Functional: B3LYP (Robust standard for organics).
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for lone pair description).
-
Command: # opt freq b3lyp/6-311++g(d,p)
-
-
NICS Calculation:
-
Place a "Ghost Atom" (Bq) at the geometric center of the ring (0 Å) and 1 Å above the plane (1 Å).
-
Command: # nmr b3lyp/6-311++g(d,p) guess=read
-
-
Analysis: Extract the isotropic shielding value for the Bq atom.
References
-
Alkorta, I., et al. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate.
-
BenchChem Technical Support. "Improving Selectivity in Electrophilic Substitution of Pyrazoles." BenchChem.
-
Imperial College London. "Heteroaromatic Chemistry: Diazoles & Diazines." Imperial.ac.uk.
-
Filarowski, A., et al. "Substituent effects and electron delocalization in five-membered N-heterocycles." RSC Advances.
-
Kumar, A., et al. "Synthesis and DFT computations on structural, electronic and vibrational spectra... of 3,5-Dimethyl Pyrazolium." Journal of Molecular Structure.
-
Cyrański, M. K., et al. "Aromaticity: what does it mean?" Polish Journal of Chemistry.
-
Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism."[6] Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Dynamics in Unsymmetrical Pyrazoles: Analytical Protocols and Drug Discovery Implications
Executive Summary
In the realm of heterocyclic chemistry and drug design, the 1H-pyrazole scaffold is ubiquitous, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] However, unsymmetrically substituted pyrazoles introduce a critical variable often overlooked in early-stage discovery: annular tautomerism . The migration of the proton between N1 and N2 creates distinct chemical species with unique electrostatic potentials, hydrogen-bond donor/acceptor profiles, and binding affinities.
This guide provides a rigorous technical framework for identifying, quantifying, and controlling pyrazole tautomers. It moves beyond basic characterization to offer self-validating NMR protocols and mechanistic insights necessary for rational drug design.
Mechanistic Fundamentals: The 1,2-Proton Shift
The core phenomenon in 3(5)-substituted pyrazoles is the 1,2-sigmatropic shift of the proton between the two nitrogen atoms. This is not a resonance structure but a chemical equilibrium between two distinct isomers: the 3-substituted (1H) form and the 5-substituted (1H) form.
Thermodynamics and Kinetics
The equilibrium is governed by the equation:
-
In Solution: The exchange rate (
) is typically fast on the NMR timescale at room temperature ( ), resulting in population-weighted average signals. -
In Solid State: The equilibrium is usually "frozen," with the crystal lattice selecting a single tautomer stabilized by intermolecular hydrogen bond networks (often cyclic trimers or catemers).
-
The "Bioactive" State: Proteins often select a specific tautomer. If the preferred solution tautomer differs from the bioactive tautomer, the drug must pay an energetic penalty (
) to bind, directly impacting potency ( ).
Structural Determinants of Tautomeric Preference
The position of the equilibrium (
| Factor | Mechanism | General Preference |
| Electronic Effects (Inductive) | Electron-Donating Groups (EDG) (e.g., -CH3, -Ph) increase electron density. | 3-substituted form preferred. The lone pair on N2 prefers to be adjacent to the EDG to minimize repulsion. |
| Electronic Effects (Resonance) | Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3). | Complex/5-substituted form. EWGs may stabilize the 5-position via dipole interactions or intramolecular H-bonds. |
| Steric Hindrance | Bulky groups clash with the N-H proton. | 3-substituted form preferred. The N-H proton migrates to the distal nitrogen (N1) to avoid steric clash with a C5 substituent. |
| Solvent Polarity | Dielectric constant ( | High |
Analytical Workflows: Validated Protocols
Distinguishing tautomers requires specific conditions to slow the proton exchange or detect the unique signatures of the "frozen" species.
Protocol A: Solution State VT-NMR (Variable Temperature)
Objective: Slow the exchange rate (
-
Solvent Selection:
-
Primary:DMSO-d6 or DMF-d7 . These are strong H-bond acceptors. They solvate the pyrazole N-H, breaking intermolecular dimers and simplifying the kinetics to a pseudo-first-order process.
-
Secondary:CD2Cl2 or THF-d8 (for low-temperature capability down to -100°C).
-
-
Temperature Sweep:
-
Acquire 1H and 13C spectra at +25°C (baseline).
-
Cool in 10°C decrements. Coalescence typically breaks between -40°C and -60°C.
-
Endpoint: At the decoalescence temperature, distinct signals for the major and minor tautomers appear.
-
-
Signal Integration: Integrate the distinct signals (e.g., the substituent methyl group or the C4 proton) to calculate
.
Protocol B: Solid-State NMR (SSNMR) - The Gold Standard
Objective: Unambiguously assign the tautomeric structure in the solid phase using Nitrogen-15 signatures.
-
Technique: 15N CPMAS (Cross-Polarization Magic Angle Spinning).
-
Reference Standard: 15NH4Cl (solid) or Liquid NH3 (0 ppm scale).
-
Diagnostic Signatures:
-
Pyrrole-like Nitrogen (N-H): Shielded region.
ppm (relative to liq. NH3). -
Pyridine-like Nitrogen (=N-): Deshielded region.
ppm. -
Interpretation: A static tautomer will show two distinct peaks separated by ~80-100 ppm. A dynamic solid-state equilibrium (rare but possible via SSPT) will show broadened or coalesced peaks.
-
Visualization: Tautomer Assignment Workflow
Caption: Decision tree for the structural elucidation of pyrazole tautomers, prioritizing X-ray/SSNMR for definitive solid-state assignment and VT-NMR for solution thermodynamics.
Implications in Drug Design: The Bioactive Penalty
In kinase inhibitor design, the protein binding pocket is rigid. It selects one specific tautomer to form hydrogen bonds with the hinge region (e.g., Glu/Leu residues).
The Energetic Penalty Equation
If the drug exists 99% as Tautomer A in solution, but the protein requires Tautomer B, the apparent binding affinity (
Where
-
Consequence: A drug design team might optimize a molecule that looks potent in silico (docking assumes the "correct" tautomer), but fails in vitro because the energetic cost to switch tautomers is too high (
kcal/mol).
Visualization: The Binding Energy Landscape
Caption: The thermodynamic cycle of binding. If the protein selects the minor tautomer (T2), the binding energy must overcome the tautomerization penalty.
Reference Data: Chemical Shifts and Preferences
The following table summarizes diagnostic NMR data for common pyrazole substitutions, synthesized from authoritative reviews (Alkorta & Elguero).
| Compound (Substituent) | Dominant Tautomer (Solution) | 15N Shift (N-H) [ppm] | 15N Shift (=N-) [ppm] | Key Insight |
| Unsubstituted Pyrazole | Degenerate (Fast Exchange) | ~175 (avg) | ~175 (avg) | Signals average to a single broad peak in solution. |
| 3(5)-Methylpyrazole | 3-Methyl (90%+) | 170 | 250 | EDG stabilizes the 3-position. |
| 3(5)-Phenylpyrazole | 3-Phenyl | 165 | 255 | Conjugation favors the 3-isomer in solution. |
| 3(5)-Nitropyrazole | 5-Nitro (Solid State) | 140 | 245 | H-bonding network stabilizes the 5-isomer in crystal lattice. |
| 3(5)-Aminopyrazole | Equilibrium | Variable | Variable | Highly solvent dependent due to competing H-bond sites (-NH2 vs ring NH). |
*Note: 15N shifts are approximate, referenced to liquid Ammonia (NH3).[2][3] Subtract ~380 ppm to convert to Nitromethane scale.
References
-
Alkorta, I., & Elguero, J. (2005).[4][5] The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry. Link[4]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., Simón-Fuentes, A. (2011). From 2002 to 2012: A Giant Leap for Pyrazole Chemistry. Chemical Reviews. Link
-
Claramunt, R. M., et al. (2006). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Structural Chemistry. Link
-
López, C., et al. (2004).[6] Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. Central European Journal of Chemistry. Link
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard text for energetic penalty concepts). Link
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The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs spanning a wide array of therapeutic areas.[3][4] This guide provides a comprehensive technical overview of the pyrazole scaffold's role in drug discovery, from its fundamental chemical characteristics and synthesis to its diverse pharmacological applications and the structure-activity relationships that govern its biological effects. We will explore the causal connections between the pyrazole core and its therapeutic efficacy, offering field-proven insights for researchers and scientists in the pharmaceutical sciences.
The Pyrazole Core: Physicochemical Properties and Medicinal Chemistry Significance
The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[5] Its structure features a pyrrole-like nitrogen atom (N1), which can act as a hydrogen bond donor, and a pyridine-like nitrogen atom (N2), which can serve as a hydrogen bond acceptor.[4] This dual capacity for hydrogen bonding, coupled with its planar structure and stable aromaticity, allows the pyrazole scaffold to engage in various interactions with biological targets like proteins and enzymes.[6]
The pyrazole core is often employed as a bioisostere for other aromatic rings, such as benzene or other heterocycles.[4] This substitution can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are crucial for drug development.[2][4] The ability to readily modify the pyrazole ring at multiple positions allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[6]
Synthetic Strategies for Pyrazole Scaffolds
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists.
Knorr Pyrazole Synthesis and Related Condensations
The most classical and widely used method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazole core.
Another common approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, followed by an oxidation step.[8]
Experimental Protocol: A Generalized Knorr-Type Pyrazole Synthesis
Objective: To synthesize a substituted pyrazole via cyclocondensation.
Materials:
-
Substituted 1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Self-Validation: The identity and purity of the synthesized pyrazole should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Diagram: Generalized Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr pyrazole synthesis.
[3+2] Cycloaddition Reactions
Another powerful method for pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne.[9] This approach offers a high degree of regioselectivity and is amenable to a wide range of substrates.
Pharmacological Applications of Pyrazole-Containing Drugs
The pyrazole scaffold is a key component in numerous drugs with diverse therapeutic applications.[1][7]
Anti-inflammatory Agents
Perhaps the most well-known application of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and other inflammatory conditions.[5][10] The trisubstituted pyrazole core is crucial for its selectivity and efficacy.[10]
-
Lonazolac: Another pyrazole-based NSAID used for its anti-inflammatory and analgesic properties.[8][11]
Mechanism of Action: COX-2 Inhibition
The pyrazole ring in these drugs plays a critical role in their binding to the cyclooxygenase (COX) enzymes. For selective COX-2 inhibitors like celecoxib, the specific substitution pattern on the pyrazole ring allows it to fit into the larger active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Diagram: Pyrazole Scaffold in COX-2 Inhibition
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Predicted NMR spectra for 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Predicted NMR Spectra of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2] This guide presents a comprehensive, predicted ¹H and ¹³C NMR spectral analysis for the novel compound 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine. As a Senior Application Scientist, the following narrative is structured not merely as a data sheet, but as a technical dissertation grounded in the principles of magnetic resonance, substituent effects, and stereochemistry. We will deconstruct the molecule into its constituent functional groups to forecast chemical shifts, coupling constants, and signal multiplicities. This document serves as a predictive framework to guide researchers in the structural elucidation and verification of this and structurally related compounds, thereby accelerating medicinal chemistry workflows.[3]
Introduction: The Role of NMR in Structural Elucidation
In the iterative cycle of drug design, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint. NMR spectroscopy provides this confirmation by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[1] The precise resonance frequency (chemical shift) of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by bonding, electronegativity of neighboring atoms, and spatial orientation. By interpreting these shifts and the through-bond scalar couplings between nuclei, a complete molecular connectivity map can be assembled.[3]
For a molecule like 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine, which contains a heteroaromatic core, flexible alkyl chains, a secondary amine, and a chiral center, NMR provides the necessary resolution to confirm its identity and purity. The following sections provide a detailed prediction of its NMR spectra, which can be used to compare against experimentally acquired data.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the predicted spectra, a standardized numbering system for the molecule is essential. The following diagram illustrates the structure and the atom numbering that will be used throughout this guide.
Figure 1: Molecular structure of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to display signals corresponding to each unique proton environment in the molecule. The analysis is broken down by the key structural motifs.
Pyrazole Ring Protons
-
H3 & H5 (δ ≈ 7.2-7.6 ppm): The protons on the pyrazole ring are in an aromatic environment and are expected to appear as singlets in the downfield region.[4] In a 1,4-disubstituted pyrazole, H3 and H5 are not coupled to each other. The N-ethyl group at N1 will have a slight deshielding effect on the adjacent H5 proton, while the amino group at C4 will influence both. Typically, H5 appears slightly downfield of H3. Their exact positions can be definitively assigned using a 2D HMBC experiment, which would show a 3-bond correlation from the N-ethyl CH₂ protons (H6) to C5.
N-Ethyl Group Protons
-
H6 (δ ≈ 4.0-4.2 ppm, quartet): These two methylene protons are directly attached to the pyrazole nitrogen (N1). The electronegativity of the nitrogen atom and the aromatic character of the ring strongly deshield them, shifting them significantly downfield. They are coupled to the three H7 methyl protons, resulting in a quartet (n+1 = 3+1 = 4).
-
H7 (δ ≈ 1.4-1.6 ppm, triplet): These three methyl protons are coupled to the two H6 methylene protons, appearing as a triplet (n+1 = 2+1 = 3). This signal is in a typical upfield aliphatic region.
N-(2-methylbutyl) Group Protons
This alkyl chain contains a stereocenter at C2', which introduces magnetic inequivalence for the adjacent methylene protons (H1' and H3').
-
NH (δ ≈ 2.5-4.5 ppm, broad singlet): The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature.[5] It often appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A D₂O shake experiment would confirm its identity, as the proton would exchange with deuterium, causing the signal to disappear.[6]
-
H1' (δ ≈ 2.9-3.1 ppm, multiplet): These methylene protons are adjacent to both the amine nitrogen and the C2' chiral center. The nitrogen causes a downfield shift. Due to the chirality at C2', the two H1' protons are diastereotopic and thus chemically inequivalent. They will couple to the NH proton (if exchange is slow) and the H2' proton, resulting in a complex multiplet. For simplicity, this is often predicted as a triplet or doublet of doublets, but in reality, it may be less resolved.
-
H2' (δ ≈ 1.6-1.8 ppm, multiplet): This methine proton is coupled to the H1' methylene protons, the H2'-Me protons, and the H3' methylene protons, leading to a complex multiplet.
-
H2'-Me (δ ≈ 0.9-1.0 ppm, doublet): The methyl group attached to the chiral center (C2') is coupled only to the H2' proton, resulting in a clean doublet.
-
H3' (δ ≈ 1.2-1.4 ppm, multiplet): These methylene protons are also diastereotopic due to the C2' stereocenter. They are coupled to the H2' proton and the H4' methyl protons, resulting in a complex multiplet.
-
H4' (δ ≈ 0.9-1.0 ppm, triplet): The terminal methyl protons are coupled to the H3' methylene protons, appearing as a triplet. This signal may overlap with the H2'-Me doublet, requiring higher field strength or 2D techniques to resolve.
Summary of Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H5 | 7.4 - 7.6 | Singlet (s) | 1H | Aromatic proton, deshielded by adjacent N1-ethyl group. |
| H3 | 7.2 - 7.4 | Singlet (s) | 1H | Aromatic proton. |
| H6 | 4.0 - 4.2 | Quartet (q) | 2H | Methylene adjacent to pyrazole N1. |
| NH | 2.5 - 4.5 | Broad Singlet (br s) | 1H | Exchangeable with D₂O; shift is concentration-dependent. |
| H1' | 2.9 - 3.1 | Multiplet (m) | 2H | Methylene adjacent to amine N; diastereotopic protons. |
| H2' | 1.6 - 1.8 | Multiplet (m) | 1H | Methine at chiral center. |
| H7 | 1.4 - 1.6 | Triplet (t) | 3H | Methyl of the N-ethyl group. |
| H3' | 1.2 - 1.4 | Multiplet (m) | 2H | Methylene adjacent to chiral center; diastereotopic. |
| H2'-Me | 0.9 - 1.0 | Doublet (d) | 3H | Methyl on chiral center. |
| H4' | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl of the butyl chain. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, all 11 carbons are chemically distinct and should produce 11 discrete signals.
Pyrazole Ring Carbons
-
C4 (δ ≈ 140-145 ppm): This carbon is directly attached to the electron-donating amino group, which strongly shields it compared to other pyrazole carbons, but its position within the heteroaromatic ring system places it significantly downfield.
-
C5 (δ ≈ 135-140 ppm): This carbon is adjacent to the N1-ethyl group. Its chemical shift is characteristic of a carbon in a five-membered heteroaromatic ring.[7]
-
C3 (δ ≈ 125-130 ppm): This carbon is adjacent to the unsubstituted N2 and is typically found at a slightly more upfield position compared to C5 in N1-substituted pyrazoles.[8]
N-Ethyl Group Carbons
-
C6 (δ ≈ 45-50 ppm): The methylene carbon attached to N1 is deshielded and appears in the typical range for carbons bonded to nitrogen.
-
C7 (δ ≈ 14-16 ppm): A standard aliphatic methyl carbon signal in the upfield region.
N-(2-methylbutyl) Group Carbons
-
C1' (δ ≈ 48-52 ppm): This methylene carbon is attached to the amine nitrogen and is shifted downfield accordingly.
-
C2' (δ ≈ 34-38 ppm): The methine carbon of the chiral center.
-
C3' (δ ≈ 26-29 ppm): The methylene carbon in the butyl chain.
-
C2'-Me (δ ≈ 18-21 ppm): The methyl carbon attached to the chiral center.
-
C4' (δ ≈ 10-12 ppm): The terminal methyl carbon, typically the most upfield signal in the spectrum.
Summary of Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Notes |
| C4 | 140 - 145 | Pyrazole carbon attached to the amino group. |
| C5 | 135 - 140 | Pyrazole carbon adjacent to N1. |
| C3 | 125 - 130 | Pyrazole carbon adjacent to N2. |
| C1' | 48 - 52 | Methylene carbon adjacent to amine N. |
| C6 | 45 - 50 | Methylene carbon of N-ethyl group. |
| C2' | 34 - 38 | Methine carbon (chiral center). |
| C3' | 26 - 29 | Methylene carbon in the butyl chain. |
| C2'-Me | 18 - 21 | Methyl carbon on the chiral center. |
| C7 | 14 - 16 | Methyl carbon of the N-ethyl group. |
| C4' | 10 - 12 | Terminal methyl carbon of the butyl chain. |
Experimental Protocol for NMR Analysis
To validate these predictions, a rigorous and standardized experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR data.
Sample Preparation
-
Material: Weigh approximately 10-15 mg of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine.[9][10] The required quantity depends on the spectrometer's field strength and probe sensitivity.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Place the sample in a clean, dry vial and add the deuterated solvent. Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[10]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[9] Avoid any particulate matter. The optimal sample height should be between 4-5 cm.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs.
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
These experiments are crucial for definitive assignment. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons separated by 2-3 bonds, which is invaluable for connecting the different fragments of the molecule.[6]
-
Workflow for Spectral Prediction and Verification
The process of using predicted spectra in research follows a logical workflow, from initial hypothesis to final structural confirmation. This process ensures scientific rigor and efficient use of instrument time.
Figure 2: Workflow for NMR spectral prediction, acquisition, and structural verification.
Conclusion
This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra for 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine. The predicted chemical shifts, multiplicities, and assignments serve as a robust hypothesis for experimental verification. By understanding the underlying principles of how molecular structure dictates the NMR spectrum—from the deshielding effects of heteroatoms to the complexities introduced by stereochemistry—researchers can more effectively utilize this powerful technique. The provided experimental protocol and workflow offer a practical framework for obtaining high-quality data and achieving confident structural elucidation, a cornerstone of successful drug development programs.
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Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. Retrieved from [Link]
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1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). Retrieved from [Link]
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Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
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NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved from [Link]
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Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]
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Applications of NMR in Pharmaceutical Analysis - Moravek. (2021, April 12). Retrieved from [Link]
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15 N NMR chemical shifts (δ) values of aqueous primary non-hindered and... - ResearchGate. (n.d.). Retrieved from [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]
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Applications of solid-state NMR spectroscopy to pharmaceuticals. (2013, February 21). European Pharmaceutical Review. Retrieved from [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
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1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Asia. (n.d.). Retrieved from [Link]
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One-Pot Synthesis of Polysubstituted 4-Aminopyrazoles: A Detailed Guide for Researchers
Introduction: The Significance of 4-Aminopyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Among the various substituted pyrazoles, the 4-aminopyrazole scaffold has emerged as a particularly valuable pharmacophore, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The strategic placement of an amino group at the C4 position provides a crucial vector for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of potent and selective inhibitors for various biological targets.
Traditionally, the synthesis of polysubstituted pyrazoles often involves multi-step sequences, which can be time-consuming, resource-intensive, and generate significant chemical waste. In contrast, one-pot multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining multiple starting materials in a single reaction vessel to afford the desired product in a single, efficient step.[2] This approach aligns with the principles of green chemistry by minimizing solvent usage, purification steps, and overall reaction time.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary one-pot methodologies for the synthesis of polysubstituted 4-aminopyrazoles. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the characterization of these important heterocyclic compounds.
Synthetic Strategies: A Multi-Component Approach to Complexity
The beauty of one-pot synthesis lies in its ability to generate molecular complexity from simple, readily available starting materials. Several multicomponent strategies have been developed for the synthesis of polysubstituted 4-aminopyrazoles, primarily revolving around the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent and a source of the C4-amino group.
Strategy 1: Three-Component Synthesis from β-Ketonitriles and Hydrazines
One of the most direct and widely employed methods for the synthesis of 5-aminopyrazoles, which can be considered isomers of the target 4-aminopyrazoles and share similar synthetic principles, involves the condensation of a β-ketonitrile with a hydrazine derivative. While this primarily yields 5-aminopyrazoles, modifications and specific precursors can lead to the desired 4-amino isomers. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.
A representative three-component reaction for a related polysubstituted pyrazole is the synthesis of pyranopyrazoles, which involves an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[3] This highlights the versatility of multicomponent reactions in constructing complex heterocyclic systems in a single step.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the one-pot synthesis of polysubstituted pyrazoles. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: One-Pot Synthesis of Polysubstituted Pyranopyrazoles (A Model for Multicomponent Reactions)
This protocol describes a four-component reaction to synthesize pyranopyrazole derivatives, which serves as an excellent model for the principles of one-pot pyrazole synthesis.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Citric acid (20 mol%)
-
Water (1 mL)
-
Ethanol (for washing)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and citric acid (20 mol%).
-
Add 1 mL of water to the reaction mixture.
-
Place a magnetic stir bar in the flask and heat the mixture to 80°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product to obtain the desired pyranopyrazole derivative.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94 |
Table 1: Representative yields for the one-pot synthesis of pyranopyrazole derivatives.[3]
Visualization of the Workflow:
Caption: Workflow for the one-pot synthesis of pyranopyrazoles.
Plausible Reaction Mechanism:
The formation of the pyranopyrazole ring system in this four-component reaction is a fascinating example of a domino reaction sequence.
Caption: Plausible mechanism for the four-component synthesis of pyranopyrazoles.
Characterization of Polysubstituted 4-Aminopyrazoles
The unambiguous identification of the synthesized 4-aminopyrazole derivatives is crucial. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals to look for include the N-H protons of the pyrazole ring and the amino group, as well as the aromatic and aliphatic protons of the substituents. For example, in the ¹H NMR spectrum of a 3-(2,5-dichloro-3-thienyl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole, a signal around δ 8.38 ppm can be attributed to the -NH of the pyrazole ring, and a signal at δ 5.89 ppm corresponds to the -CH of the pyrazole ring.[4]
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons and the carbons of the substituents are diagnostic. For instance, in a substituted pyrazole, signals for the pyrazole ring carbons can be observed, along with those for other functional groups like -OCH3 and aromatic rings.[4]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino group and the pyrazole ring, as well as C=N stretching of the pyrazole ring, are typically observed. For example, significant bands may appear around 1589 cm⁻¹ for C=N (pyrazole ring) and 3097 cm⁻¹ for -NH (pyrazole ring).[4]
Representative Spectral Data:
For a hypothetical 3,5-disubstituted-4-aminopyrazole:
-
IR (KBr, cm⁻¹): 3400-3200 (N-H str., amino and pyrazole), 1620 (N-H bend), 1590 (C=N str.).
-
¹H NMR (DMSO-d₆, δ ppm): 12.0-13.0 (br s, 1H, pyrazole N-H), 5.0-6.0 (br s, 2H, -NH₂), 7.0-8.0 (m, aromatic protons).
-
¹³C NMR (DMSO-d₆, δ ppm): 150-160 (C3, C5 of pyrazole), 100-110 (C4 of pyrazole), 120-140 (aromatic carbons).
-
MS (ESI): [M+H]⁺ corresponding to the calculated molecular weight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Incorrect reaction temperature- Impure starting materials | - Use a fresh batch of catalyst.- Optimize the reaction temperature.- Purify starting materials before use. |
| Formation of multiple products | - Side reactions due to incorrect stoichiometry- Reaction temperature too high | - Carefully control the stoichiometry of the reactants.- Lower the reaction temperature. |
| Difficulty in product isolation | - Product is soluble in the reaction medium- Oily product | - After cooling, try adding a non-polar solvent to precipitate the product.- Attempt purification by column chromatography. |
Conclusion
The one-pot synthesis of polysubstituted 4-aminopyrazoles represents a powerful and efficient strategy for accessing a class of compounds with significant potential in drug discovery and development. The multicomponent reaction methodologies discussed in this guide offer a streamlined approach to generating molecular diversity from simple precursors. By understanding the underlying principles and following the detailed protocols, researchers can effectively synthesize and characterize these valuable heterocyclic scaffolds, paving the way for the discovery of novel therapeutic agents.
References
- Heravi, M. M., et al. (2017). A novel one-pot synthesis for pyrazole derivatives through a five-component aqueous reaction. RSC Advances, 7(57), 35682-35687.
- Zhang, X., et al. (2014). I2-Mediated Metal-Free Oxidative C–N Bond Formation: A Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry, 79(21), 10170-10178.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Al-Mulla, A. (2023).
- Beyzaei, H., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 5(2), 114-127.
- Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(41), 32740-32743.
- Bollu, V. R., & Sharma, G. V. (2020). Synthesis of 4‐aminopyrazolone amino acids. Journal of Peptide Science, 26(11), e3273.
- Dousson, C. B., et al. (2007).
- Gusak, K. N., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7785.
- Yu, Y., et al. (2015). ChemInform Abstract: Synthesis of Polysubstituted 4-Aminopyrazoles and 4-Hydroxypyrazoles from Vinylazides and Hydrazines. ChemInform, 46(32).
- Hawaiz, F. M., et al. (2021). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent.
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1086-1127.
- Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry, 6(4), 273-279.
- Gusak, K. N., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7785.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Mitchell, D., et al. (2011). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 52(38), 4871-4873.
- Kadu, V. D., et al. (2019). Water-Mediated Ceric Ammonium Nitrate Catalyzed C-C/C-N Bond Formation: Convenient Access to Polyfunctionalized Pyrazoles via Multicomponent Reaction. Asian Journal of Chemistry, 31(5), 1145-1149.
- Boruah, D. J., et al. (2023). Transition-Metal-Free Synthesis of N-Heterocyclic Compounds via Multi-Component Reactions. ChemistrySelect, 8(32), e202302096.
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
- Dash, S., et al. (2012). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 4(4), 1476-1482.
- BenchChem. (2025).
- Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
Sources
Advanced Metal-Catalyzed Synthesis of Functionalized Pyrazoles
Application Note & Protocol Guide
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (JAK inhibitor), and Ibrutinib (BTK inhibitor). Despite their ubiquity, the regioselective synthesis of multisubstituted pyrazoles remains a significant challenge due to the inherent tautomerism and competing nucleophilic sites (N1 vs. N2).
This guide moves beyond classical Knorr pyrazole synthesis—which often suffers from harsh conditions and poor regiocontrol—to detail two advanced metal-catalyzed workflows:
-
De Novo Construction: Copper-catalyzed regioselective cyclization under mild conditions.
-
Late-Stage Diversification: Palladium-catalyzed C–H activation for functionalizing pre-formed pyrazole cores.
Strategic Landscape: The Regioselectivity Challenge
In drug development, the position of substituents on the pyrazole ring dictates biological activity. The primary synthetic hurdle is controlling the formation of the 1,3- vs. 1,5-isomer during cyclization, or selectively functionalizing the C4 vs. C5 position of an existing core.
Key Mechanistic Differentiators
-
Copper (Cu): Ideal for de novo assembly. Cu(I) and Cu(II) species coordinate effectively with hydrazine and carbonyl/alkyne precursors, directing the nucleophilic attack to favor specific regioisomers based on steric and electronic guidance.
-
Palladium (Pd): The tool of choice for late-stage functionalization. Utilizing the pyrazole nitrogen as a directing group (DG), Pd catalysts can activate the thermodynamically stable C–H bonds at the C5 position, enabling "molecular editing" of lead compounds.
Workflow A: Copper-Catalyzed De Novo Synthesis
Focus: Regioselective condensation of 1,3-diketones and hydrazines.
Classical condensation often yields mixtures. The introduction of a Copper(II) catalyst allows the reaction to proceed at room temperature in neutral solvents, significantly improving regioselectivity by stabilizing the intermediate hydrazone species.
Mechanism of Action
The reaction proceeds via a Lewis-acid assisted activation of the carbonyl, followed by nucleophilic attack. The copper center likely coordinates the 1,3-diketone, enhancing electrophilicity while simultaneously templating the hydrazine approach.
Figure 1: Catalytic cycle for Cu-mediated pyrazole condensation. The metal center acts as a Lewis acid and template, minimizing steric clashes to favor the 1,3,5-isomer.
Experimental Protocol A: Cu(NO₃)₂-Catalyzed Condensation
Objective: Synthesis of 1-phenyl-3,5-dimethylpyrazole. Scale: 1.0 mmol.
Materials:
-
Pentane-2,4-dione (1.0 mmol, 100 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Catalyst: Cu(NO₃)₂·3H₂O (10 mol%, 24 mg)
-
Solvent: Acetonitrile (MeCN), HPLC grade (2 mL)
Step-by-Step Procedure:
-
Catalyst Solubilization: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cu(NO₃)₂·3H₂O (24 mg) in MeCN (2 mL). Ensure complete dissolution to form a light blue homogeneous solution.
-
Substrate Addition: Add pentane-2,4-dione (100 mg) to the stirring catalyst solution. Stir for 5 minutes to allow coordination.
-
Hydrazine Addition: Dropwise add phenylhydrazine (108 mg) over 2 minutes. Caution: Exotherm is possible; monitor temperature.
-
Reaction: Stir the mixture at room temperature (25 °C) .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Conversion is typically complete within 30–60 minutes.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove the copper salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography. However, this protocol often yields >95% purity without chromatography.
Validation Criteria:
-
Yield: Expect 90–98%.
-
Regioselectivity: >98:2 (confirmed by NOESY NMR if using asymmetric diketones).
Workflow B: Palladium-Catalyzed Late-Stage Functionalization
Focus: C–H Arylation of N-Methylpyrazoles.
Once the pyrazole core is built, modifying it without rebuilding the ring is crucial for Structure-Activity Relationship (SAR) studies. Palladium catalysis utilizes the pyrazole nitrogen (N2) as a directing group to activate the C5–H bond.
Mechanism of Action
The reaction follows a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.[1] The pyrazole N2 coordinates to Pd(OAc)₂, facilitating a Concerted Metalation-Deprotonation (CMD) at the C5 position.
Figure 2: Mechanism of Pyrazole-Directed C–H Arylation via a CMD pathway.
Experimental Protocol B: Pd-Catalyzed C5-Arylation
Objective: Synthesis of 1-methyl-5-phenyl-1H-pyrazole. Scale: 0.5 mmol.
Materials:
-
1-Methyl-1H-pyrazole (0.5 mmol, 41 mg)
-
Iodobenzene (0.75 mmol, 153 mg)
-
Catalyst: Pd(OAc)₂ (5 mol%, 5.6 mg)
-
Ligand/Additive: Ag₂CO₃ (1.0 mmol, 275 mg) – Acts as oxidant and halide scavenger.
-
Additive: Pivalic acid (30 mol%, 15 mg) – Crucial for CMD mechanism.
-
Solvent: DMSO or DMA (2 mL)
Step-by-Step Procedure:
-
Setup: In a dry screw-cap vial (8 mL), combine Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (275 mg), and Pivalic acid (15 mg).
-
Substrate Addition: Add 1-Methyl-1H-pyrazole (41 mg), Iodobenzene (153 mg), and DMSO (2 mL).
-
Deoxygenation: Purge the vial with Argon or Nitrogen for 2 minutes, then seal tightly.
-
Reaction: Heat the reaction block to 110 °C for 12–16 hours.
-
Note: Vigorous stirring is essential due to the heterogeneous nature of the silver salt.
-
-
Work-up:
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
Yield: 70–85%.
-
Selectivity: C5 arylation is exclusive due to the directing effect of N2.
Comparative Analysis of Methods
| Feature | Cu-Catalyzed Condensation | Pd-Catalyzed C–H Activation | Ru-Catalyzed Coupling (ADC) |
| Primary Utility | De novo ring construction | Late-stage core modification | Alcohol/Hydrazine coupling |
| Regioselectivity | Steric/Electronic controlled | Directing-group controlled (N2) | Ligand controlled |
| Reaction Temp | Room Temperature (25 °C) | High Heat (100–120 °C) | High Heat (100–140 °C) |
| Atom Economy | High (Water byproduct) | Moderate (Stoichiometric Ag waste) | High (H₂/H₂O byproduct) |
| Cost | Low (Cu salts) | High (Pd + Ag salts) | High (Ru precursors) |
| Key Limitation | Requires specific 1,3-diketones | Limited to C5 position (mostly) | Requires inert atmosphere |
Troubleshooting & Optimization
Common Pitfalls
-
Regioisomer Mixtures (Cu Method):
-
Cause: Asymmetric diketones with similar steric bulk at C1/C3.
-
Solution: Switch to a fluorinated solvent (e.g., TFE) or use a bulky ligand to enhance steric discrimination.
-
-
Low Conversion (Pd Method):
-
Cause: Catalyst poisoning by N-heterocycle or inefficient CMD.
-
Solution: Increase Pivalic acid loading to 50 mol%. Ensure Ag₂CO₃ is fresh and dry (protect from light).
-
-
Black Precipitate (Pd Method):
-
Cause: Pd black formation (catalyst decomposition).
-
Solution: Add a stabilizing ligand like PPh₃ (10 mol%) or reduce temperature to 100 °C and extend time.
-
Safety Note
-
Hydrazines: Potentially genotoxic and carcinogenic. Handle in a fume hood.
-
Silver Salts: Toxic to aquatic life. Dispose of as heavy metal waste.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[5] Link
-
Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature. Synlett, 2018.[3][4] Link
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation. Journal of the American Chemical Society, 2011. Link
-
Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling. Organic Letters, 2024.[6] Link
-
Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 2023. Link
Sources
Application Note: Definitive Structural Elucidation of N-Alkyl Pyrazole Regioisomers via 1D and 2D NMR
Topic: NMR Characterization of N-Alkyl Pyrazole Regioisomers Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Executive Summary
The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of blockbuster kinase inhibitors like Ruxolitinib and Celecoxib. However, the synthesis of N-alkyl pyrazoles from asymmetric precursors (e.g., 3-substituted-1H-pyrazoles) inherently generates a mixture of 1,3- and 1,5-disubstituted regioisomers.
These isomers possess drastically different biological activities and metabolic profiles. Relying solely on LC-MS or standard 1H NMR chemical shifts often leads to misassignment due to the subtle electronic differences between the isomers. This guide provides a rigorous, self-validating NMR workflow to unequivocally distinguish between 1,3- and 1,5-isomers, utilizing Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) as the primary determinants.
The Regioisomer Challenge
Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium (
-
The 1,3-Isomer (N1-alkylation adjacent to C5): The N-alkyl group is spatially distant from the C3-substituent. The N-alkyl group is adjacent to the proton at C5 (H5).
-
The 1,5-Isomer (N2-alkylation adjacent to C3): The N-alkyl group is spatially proximate to the C5-substituent (formerly C3 in the precursor).
Note on Nomenclature: This guide uses the IUPAC convention where the alkylated nitrogen is designated N1 . Therefore, a "1,5-isomer" implies the substituent is at position 5, adjacent to the N-alkyl group.
Theoretical Framework & Expected Patterns
1H NMR & NOE (The "Smoking Gun")
While chemical shifts (
-
1,3-Isomer: The N-alkyl protons will show a strong NOE correlation to the ring proton H5 .
-
1,5-Isomer: The N-alkyl protons will show a strong NOE correlation to the substituent protons (e.g., phenyl ortho-protons or methyl group).
13C NMR & HMBC
-
C3 vs. C5 Shifts: Generally,
(adjacent to the pyridine-like N2) is deshielded ( 135–150 ppm) relative to (adjacent to the pyrrole-like N1, 125–135 ppm). -
HMBC Connectivity: The N-alkyl protons will show a strong 3-bond correlation (
) to C5 .[1] Identifying C5 via this correlation allows you to check if C5 bears a proton (HSQC 1,3-isomer) or a substituent (Quaternary C 1,5-isomer).
15N NMR (The Gold Standard)
-
N1 (Pyrrole-like): Shielded (
-150 to -230 ppm rel. to ). -
N2 (Pyridine-like): Deshielded (
-60 to -100 ppm rel. to ). -
Correlation:
-HMBC will link the N-alkyl protons directly to the shielded N1.
Experimental Protocols
Protocol A: Sample Preparation
-
Concentration: Prepare a solution of 10–20 mg of isolated isomer in 0.6 mL of solvent.
-
Solvent Selection:
-
DMSO-
: Preferred. High viscosity improves NOE buildup (negative NOE regime for medium molecules), and it prevents exchange of any remaining NH protons. - : Acceptable, but relaxation times are longer; ensure thorough degassing for NOE experiments.
-
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming artifacts.
Protocol B: Data Acquisition (400 MHz or higher)
-
1H 1D: Acquire with sufficient relaxation delay (
) for accurate integration. -
1H-1H NOESY (or 1D NOE):
-
Mixing Time (
): Set to 500–800 ms. -
Focus: Irradiate the N-alkyl peak (e.g., N-Me singlet).
-
-
1H-13C HSQC: To assign protonated carbons (C4 and C5/C3).
-
1H-13C HMBC:
-
Optimization: Set for long-range coupling (
). -
Goal: Observe N-alkyl to Ring Carbon correlations.
-
Data Analysis & Visualization
Decision Tree Workflow
The following diagram outlines the logical flow for assigning regiochemistry.
Figure 1: Step-by-step decision tree for pyrazole regioisomer determination.
Mechanistic NOE Visualization
Understanding the spatial arrangement is critical for interpreting the spectra.
Figure 2: Visualization of critical NOE interactions. Green dashed lines indicate the diagnostic signal.
Summary Data Table
Use this reference table to benchmark your experimental values.
| Parameter | 1,3-Isomer (1-Alkyl-3-Subst) | 1,5-Isomer (1-Alkyl-5-Subst) | Notes |
| NOE (N-Alkyl) | Strong to H-5 (Ring Proton) | Strong to Substituent (at C5) | Definitive |
| HMBC (N-Alkyl) | Correlates to C-5 (CH) | Correlates to C-5 (Quaternary) | Check C5 type via HSQC/DEPT |
| Typically 6.0 – 6.8 ppm | Typically 6.0 – 6.8 ppm | Not diagnostic alone | |
| ~140–150 ppm (Quaternary) | ~130–140 ppm (CH) | C3 is usually downfield of C5 | |
| ~125–135 ppm (CH) | ~135–145 ppm (Quaternary) | Adjacent to N1 | |
| ~ -200 ppm | ~ -200 ppm | Pyrrole-like N |
Note: Chemical shifts are approximate and relative to TMS (1H/13C) or Nitromethane (15N).[2]
References
-
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.
- The authoritative text on azole tautomerism and spectroscopy.
-
Foces-Foces, C., et al. "N-alkylation of pyrazoles: Crystallographic and NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2001.
- Provides the crystallographic valid
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Ed, 2016.
- Standard reference for setting up NOESY and HMBC experiments.
-
Martin, G. E., & Hadden, C. E. "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 2000.
- Protocol for the 15N HMBC ("Killer Experiment").
Sources
Structural Elucidation of Pyrazole Amines via ESI-MS/MS: Fragmentation Mechanics and Analytical Protocols
Introduction
Pyrazole amines (aminopyrazoles) are critical pharmacophores in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors (e.g., Celecoxib, Ruxolitinib) and agrochemicals. Their structural integrity is paramount; however, the presence of annular tautomerism (in
This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of pyrazole amines. Unlike electron impact (EI) ionization, which induces high-energy radical fragmentation, ESI-CID (Collision-Induced Dissociation) produces even-electron ions
Experimental Protocol: LC-MS/MS Setup
This protocol is designed to be self-validating . If the system suitability checks (Step 4) fail, do not proceed to sample analysis.
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Vanquish or equivalent).
-
MS System: Q-TOF or Orbitrap (High Resolution required for formula confirmation; Nominal mass QQQ acceptable for known quantification).
-
Ionization: ESI Positive Mode (
).[2][3]
Chromatographic Method[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Why: Pyrazole amines are polar; C18 provides necessary retention to avoid ion suppression near the void volume.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is crucial. It buffers the pH to ensure consistent protonation of the pyrazole nitrogen (
) and improves peak shape.
-
MS Source Parameters (Standardized)
| Parameter | Setting | Causality/Reasoning |
| Spray Voltage | 3.5 kV | Optimal for stable Taylor cone formation without discharge.[1] |
| Capillary Temp | 320°C | Ensures desolvation of the polar amine without thermal degradation. |
| Sheath Gas | 35-45 arb | High flow needed to assist nebulization of aqueous mobile phase.[1] |
| Collision Energy | Stepped (20, 35, 50 eV) | Critical: Pyrazole rings are stable aromatic systems. Stepped CE ensures capture of both labile side-chain losses and ring-cleavage fragments.[1] |
System Suitability (Self-Validation)
Before running samples, inject a standard (e.g., 3-aminopyrazole, 1 µg/mL).[1]
-
Check Signal Stability: TIC variation should be <5% RSD over 5 injections.
-
Lock Mass Verification: Ensure the lock mass (e.g., polysiloxane or leucine enkephalin) error is <2 ppm.
-
Fragmentation Check: The
ion must be visible at >5% relative abundance. If not, increase Collision Energy.
Fragmentation Mechanics: The "Rules" of Pyrazole Cleavage
Understanding the fragmentation requires following the charge. In ESI, the proton localizes on the most basic nitrogen (typically N2 in the pyrazole ring or the exocyclic amine).
Primary Pathway: Deamination (Loss of 17 Da)
The most diagnostic pathway for primary pyrazole amines is the loss of ammonia (
-
Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine, followed by heterolytic cleavage.
-
Observation:
. -
Significance: Confirms the presence of a primary amine. Secondary/tertiary amines will lose the corresponding alkyl-amine neutral.[1]
Secondary Pathway: Ring Cleavage (Loss of 27 Da)
Following deamination (or sometimes directly), the pyrazole ring undergoes cleavage. The signature of a pyrazole core is the loss of Hydrogen Cyanide (HCN).[4]
-
Mechanism: The ring opens, typically breaking the N-N bond and a C-C bond.
-
Observation:
. -
Variant: In methylated pyrazoles, this may appear as a loss of Acetonitrile (
, 41 Da).
The "Diazonium" False Flag
-
Caution: Researchers often look for
loss (28 Da). In ESI-MS/MS of simple aminopyrazoles, this is rare . loss usually implies a diazonium intermediate, which requires specific substitution patterns. Do not use -28 Da as a primary filter for pyrazoles.[1]
Visualizing the Workflow & Pathways
The following diagrams illustrate the analytical workflow and the specific fragmentation tree for a generic 3-aminopyrazole.
Caption: Figure 1. Left: Standardized LC-MS/MS workflow for pyrazole analysis. Right: Characteristic fragmentation tree showing sequential loss of ammonia and hydrogen cyanide.
Advanced Application: Differentiating Isomers
A common challenge is distinguishing 1-alkyl-3-aminopyrazole from 1-alkyl-5-aminopyrazole .[1]
The Tautomer Trap
If the N1 position is unsubstituted (
N-Substituted Differentiation
When N1 is substituted (e.g., Methyl, Phenyl), the isomers are locked.
| Feature | 3-Amino-1-R-Pyrazole | 5-Amino-1-R-Pyrazole |
| Structure | Amine is distal to N1-R group.[1] | Amine is proximal (ortho) to N1-R group.[1] |
| Steric Effect | Low steric hindrance. | High steric crowding between |
| Key Fragment | Dominant loss of | "Ortho Effect" : often loses the N1-substituent ( |
| Relative Stability | Generally more stable parent ion. | Parent ion fragments more easily due to steric strain. |
Protocol for Differentiation:
-
Acquire MS/MS spectra for both isomers (or the unknown).
-
Calculate the ratio of
to . -
Result: The 5-amino isomer typically shows a higher abundance of substituent loss (
) compared to the 3-amino isomer due to the proximity of the amine facilitating crowding and cleavage.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Ion Suppression or Wrong pH.[1] | Switch to Ammonium Formate buffer; ensure pH < 4. |
| No Fragmentation | Molecule is too stable (common in fused rings). | Increase Collision Energy to >60 eV or use "In-Source CID". |
| Complex/Messy Spectra | Adduct formation ( | Check mobile phase purity. Use protonated adduct |
| Mass Shift (+41 Da) | Acetonitrile adduct. | Common in ESI. Ignore, or lower source gas flow to reduce clustering. |
References
-
NIST Mass Spectrometry Data Center. 3-Aminopyrazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[5] [Link]
-
Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[4] IntechOpen. [Link]
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Frizzo, C. P., et al. (2013). Fragmentation of N-substituted pyrazoles.[1][6]Rapid Communications in Mass Spectrometry. (Cited for N-substituent effects and isomer differentiation).
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The Pyrazole Core in Modern Agriculture: A Technical Guide to Application and Discovery
This guide provides an in-depth exploration of pyrazole derivatives, a class of heterocyclic compounds that have become a cornerstone of modern agricultural chemistry.[1][2] The unique structural properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for extensive functionalization, leading to a remarkable diversity of biological activities.[3] This versatility has been harnessed to develop highly effective fungicides, insecticides, and herbicides, many with novel modes of action that are critical for managing resistance and ensuring global food security.[4][5]
This document moves beyond a simple overview to provide researchers, scientists, and drug development professionals with detailed application notes on the mechanisms of action, protocols for synthesis and efficacy testing, and critical insights into the structure-activity relationships (SAR) that drive the discovery of new agrochemicals.
Section 1: Pyrazole Derivatives as Fungicides: The SDHI Revolution
Application Note 1: Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)
The most significant contribution of pyrazole chemistry to disease management has been the development of pyrazole carboxamide fungicides.[4] These compounds represent a major class of Succinate Dehydrogenase Inhibitors (SDHIs), also known as Complex II inhibitors.[4][5]
Mechanism of Action: The primary target of pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC).[4] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[4] This disruption has a cascade of catastrophic effects on the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, depriving the cell of its primary energy currency.[4][6]
-
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, causing oxidative stress and damaging vital cellular components like lipids, proteins, and DNA.[4]
-
Disruption of Cellular Metabolism: By inhibiting a key enzyme in the TCA cycle, the fungicides disrupt the central hub of cellular metabolism, preventing the synthesis of essential precursors for growth.[4]
This targeted attack on fungal respiration is highly effective and has led to the development of broad-spectrum fungicides with both protective and curative properties.[5]
Table 1: Prominent Pyrazole Carboxamide SDHI Fungicides
| Compound Name | Developer | Key Target Pathogens |
|---|---|---|
| Bixafen | Bayer | Septoria tritici, Puccinia spp. (rusts), Sclerotinia sclerotiorum |
| Fluxapyroxad | BASF | Wide range including Botrytis cinerea, Rhizoctonia solani, Powdery Mildews[5][7] |
| Sedaxane | Syngenta | Seed-borne pathogens such as Ustilago spp. (smuts) and Tilletia spp. (bunts) |
| Isoflucypram | Bayer | Cereal diseases, including rusts and Septoria |
| Penthiopyrad | Mitsui Chemicals | Botrytis cinerea, Sclerotinia sclerotiorum, Powdery Mildews |
Diagram 1: Mechanism of Pyrazole Carboxamide SDHIs
Caption: Pyrazole carboxamides block the SDH enzyme (Complex II), halting the electron transport chain.
Protocol 1: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)
This protocol details a method to determine the half-maximal effective concentration (EC₅₀) of a test pyrazole derivative against a pathogenic fungus like Rhizoctonia solani.
1. Materials and Reagents:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Test pyrazole compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Commercial fungicide standard (e.g., Fluxapyroxad)
-
Actively growing culture of the target fungus on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25-28°C
2. Experimental Procedure:
-
Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of the test compound and the standard fungicide in DMSO.
-
Medium Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). Ensure the final DMSO concentration in all plates (including the control) is constant and non-inhibitory (e.g., ≤ 0.5%). Prepare a control plate containing only DMSO.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: Using the sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungus culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached nearly the full diameter of the plate.
3. Data Analysis and Causality:
-
Calculate Inhibition Rate: The choice to measure radial growth is based on the principle that fungistatic or fungicidal activity will directly impede the expansion of the mycelial network. The inhibition rate is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
-
Determine EC₅₀: Use probit analysis or logarithmic regression to plot the inhibition rate against the logarithm of the compound concentration. The EC₅₀ value, the concentration that causes 50% inhibition, is a reliable metric for comparing the potency of different compounds. A lower EC₅₀ indicates higher fungicidal activity.[8]
Section 2: Pyrazole Derivatives as Insecticides: Neurotoxic Precision
Application Note 2: Dual-Pronged Neurotoxic Mechanisms
Pyrazole derivatives have been successfully developed into two major classes of insecticides, each with a distinct and highly potent neurotoxic mode of action.[3][5]
1. Phenylpyrazoles (Fiproles): GABA-Gated Chloride Channel Antagonists Phenylpyrazoles, such as the widely used Fipronil, act on the central nervous system of insects.[9]
-
Mechanism of Action: These compounds are non-competitive blockers of the gamma-aminobutyric acid (GABA)-gated chloride channel.[6][9] In insects, GABA is a primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and dampening nerve impulses. Phenylpyrazoles bind within this channel, blocking the influx of chloride ions.[6] This prevents the "calming" effect of GABA, leading to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.[9]
-
Selective Toxicity: The high selectivity of phenylpyrazoles for insects over mammals is a key feature. This is because the binding site on the insect GABA receptor subunit is significantly different from that of mammals, resulting in a much higher binding affinity in the target pest.[9]
2. Pyrazole Amides (Diamides): Ryanodine Receptor Modulators A newer class of pyrazole insecticides, including Chlorantraniliprole and Cyantraniliprole, targets muscle function.
-
Mechanism of Action: These compounds are potent activators of insect ryanodine receptors (RyRs).[3] RyRs are large ion channels responsible for regulating the release of calcium from intracellular stores (the sarcoplasmic reticulum) in muscle cells. The binding of pyrazole amides locks the RyR in a partially open state, causing a continuous and uncontrolled leakage of calcium into the cytoplasm.[5] This depletion of calcium stores, coupled with the elevated cytoplasmic calcium levels, leads to impaired muscle regulation, paralysis, and ultimately, cessation of feeding and death.[3]
Table 2: Key Pyrazole-Based Insecticides
| Compound Name | Class | Mode of Action (IRAC Group) | Key Target Pests |
|---|---|---|---|
| Fipronil | Phenylpyrazole | 2B: GABA-gated chloride channel blocker | Termites, ants, fleas, thrips, weevils[9][10] |
| Tolfenpyrad | Pyrazole Amide | 21A: Mitochondrial Complex I electron transport inhibitor | Thrips, aphids, whiteflies, psyllids[5] |
| Tebufenpyrad | Pyrazole Acaricide | 21A: Mitochondrial Complex I electron transport inhibitor | Mites on various crops |
| Chlorantraniliprole | Anthranilic Diamide | 28: Ryanodine receptor modulator | Lepidopteran pests (caterpillars), beetles, whiteflies[5] |
| Cyantraniliprole | Anthranilic Diamide | 28: Ryanodine receptor modulator | Sucking and chewing insects, including thrips, aphids, and fruit flies |
Diagram 2: Workflow for Insecticidal Bioassay
Caption: A standardized workflow for determining the lethal concentration (LC) of an insecticide.
Protocol 2: Larval Contact Toxicity Bioassay (Leaf-Dip Method)
This protocol is designed to evaluate the efficacy of a pyrazole derivative against a chewing insect pest, such as the diamondback moth (Plutella xylostella).
1. Materials and Reagents:
-
Leaf discs (e.g., cabbage, broccoli) of a uniform size
-
Test pyrazole compound and a relevant commercial standard (e.g., Chlorantraniliprole)
-
Acetone or other appropriate solvent
-
Triton X-100 or similar surfactant (0.1%)
-
Second or third-instar larvae of the test insect
-
Ventilated containers or petri dishes lined with moist filter paper
2. Experimental Procedure:
-
Rearing: Maintain a healthy, age-synchronized colony of the test insect. Select larvae of a consistent developmental stage (e.g., third instar) for the assay to ensure uniform susceptibility.
-
Solution Preparation: Prepare a series of concentrations of the test compound in a solution of acetone/water (e.g., 1:9 v/v) containing 0.1% Triton X-100. The surfactant is critical as it ensures even coating of the waxy leaf surface.
-
Treatment: Using forceps, dip each leaf disc into a test solution for 10-15 seconds. Agitate gently to ensure complete coverage. Dip control leaves in the solvent-surfactant solution only.
-
Drying: Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood. This step is crucial to prevent larval mortality from the solvent.
-
Exposure: Place one treated leaf disc into each ventilated container. Introduce a set number of larvae (e.g., 10) into each container. Prepare at least three to five replicates for each concentration and the control.
-
Incubation: Maintain the containers at controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead or moribund larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
3. Data Analysis and Causality:
-
Correct for Control Mortality: If mortality occurs in the control group, correct the treatment mortality using Abbott's formula. This is a self-validating step to ensure that the observed effect is due to the compound, not environmental stressors.
-
Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
-
Determine LC₅₀: The Lethal Concentration for 50% of the population (LC₅₀) is calculated using probit analysis. This statistical method models the relationship between dose and mortality, providing a robust and standardized measure of toxicity.
Section 3: Pyrazole Derivatives as Herbicides: Targeting Plant-Specific Pathways
Application Note 3: Inhibition of Pigment Synthesis
Pyrazole-based herbicides primarily function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants.[11][12]
-
Mechanism of Action: HPPD is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[12][13] Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, pyrazole herbicides prevent carotenoid formation.[11] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of new plant tissues and subsequent plant death.[12]
-
Prodrug Strategy: Some pyrazole herbicides, like pyrazolynate, are applied as pro-herbicides.[11] The parent molecule itself has low activity but is metabolized within the plant or soil into the active HPPD-inhibiting compound.[12] This strategy can improve uptake, translocation, and selectivity of the herbicide.[11]
Table 3: Representative Pyrazole-Based HPPD-Inhibiting Herbicides
| Compound Name | Developer | Key Weeds Controlled | Crop Use |
|---|---|---|---|
| Pyrasulfotole | Bayer | Broadleaf weeds (e.g., pigweed, lambsquarters) | Cereals (Wheat, Barley) |
| Topramezone | BASF | Broadleaf and grass weeds | Corn |
| Benzofenap | Syngenta | Annual weeds in rice paddies | Rice |
| Pyrazolynate | Sankyo | Annual and perennial weeds | Rice[12] |
Diagram 3: HPPD Inhibition Pathway
Caption: Pyrazole herbicides inhibit the HPPD enzyme, leading to a cascade that prevents carotenoid synthesis and causes chlorophyll destruction.
Protocol 3: Greenhouse Post-Emergence Herbicidal Efficacy Trial
This protocol assesses the efficacy of a pyrazole herbicide on target weeds after they have germinated and emerged from the soil.
1. Materials and Reagents:
-
Pots (e.g., 10 cm diameter) filled with a standard greenhouse soil mix
-
Seeds of a target weed (e.g., common lambsquarters, Chenopodium album) and a crop species (e.g., corn, Zea mays)
-
Test pyrazole herbicide and a commercial standard (e.g., Topramezone)
-
Formulation agents (solvents, surfactants) as required
-
Laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha)
-
Greenhouse with controlled temperature and lighting
2. Experimental Procedure:
-
Plant Cultivation: Sow a set number of weed and crop seeds in each pot. Grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves). This ensures uniform plant size and susceptibility for reliable results.
-
Herbicide Preparation: Prepare spray solutions of the test herbicide at several application rates (e.g., 25, 50, 100, 200 g a.i./ha). Include a non-treated control and a standard commercial herbicide treatment. The formulation must be appropriate to ensure the active ingredient can be taken up by the plant.
-
Application: Place the pots in the track sprayer and apply the herbicide solutions evenly over the foliage. The calibrated sprayer is a critical control to eliminate application variability as a source of error.
-
Incubation: Return the pots to the greenhouse. Arrange them in a randomized complete block design to minimize the effects of environmental gradients (e.g., light, temperature) within the greenhouse.
-
Efficacy Assessment: Evaluate the plants at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a 0-100% visual rating scale, where 0 = no effect and 100 = complete plant death. Key symptoms for HPPD inhibitors include bleaching of new growth, followed by necrosis.
-
Biomass Measurement: At the end of the trial (e.g., 21 days), harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
3. Data Analysis and Causality:
-
Visual Ratings: The visual assessment provides a rapid measure of herbicidal effects. The progression from bleaching to necrosis confirms the expected mode of action.
-
Dry Weight Reduction: The quantitative dry weight data is the most objective measure of efficacy. Calculate the percent reduction in biomass compared to the non-treated control. This directly measures the compound's impact on plant growth and survival.
-
GR₅₀ Calculation: Use regression analysis to determine the GR₅₀ (the rate of herbicide required to cause a 50% reduction in growth/biomass). This value is the standard metric for comparing the herbicidal potency of different compounds.
Section 4: Synthesis and Structure-Activity Relationship (SAR)
Application Note 4: The Synthetic Core and Strategic Derivatization
The versatility of the pyrazole scaffold stems from its straightforward synthesis and the ability to modify substituents at multiple positions to fine-tune biological activity.
-
Core Synthesis: The most common and foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][14] This method is highly versatile, allowing for the introduction of various substituents onto the final pyrazole ring by choosing the appropriate starting materials.[14]
-
Structure-Activity Relationship (SAR): The discovery process for new pyrazole agrochemicals is heavily reliant on understanding SAR.[5][11] This involves systematically modifying the chemical structure and observing the resulting changes in biological activity. For example:
-
In SDHI Fungicides: The nature of the substituent at the 3-position of the pyrazole ring (e.g., -CF₃ vs. -CHF₂) and the composition of the hydrophobic tail attached to the amide group are critical for binding to the SDH enzyme and determining the antifungal spectrum.[5]
-
In Phenylpyrazole Insecticides: Modifications to the phenyl ring and the substituents on the pyrazole core directly influence neurotoxicity, metabolic stability, and selective toxicity.[5]
-
In HPPD Herbicides: The substituents on the N-benzyl aromatic ring and the pyrazole C3 position can impact herbicidal efficacy, with bulky groups sometimes diminishing activity due to steric hindrance within the enzyme's active site.[11]
-
Section 5: Environmental and Toxicological Considerations
Application Note 5: Balancing Efficacy with Environmental Safety
While pyrazole derivatives are highly effective, their use requires a thorough understanding of their environmental fate and toxicology to ensure sustainable pest management.[3][15]
-
Persistence and Degradation: Some pyrazole compounds, like fipronil, exhibit slow degradation in soil and water, with half-lives that can be several months long depending on conditions.[10][16] A significant concern is the formation of metabolites that can be more persistent and sometimes more toxic than the parent compound. For instance, fipronil's desulfinyl degradate is very persistent and often shows higher toxicity.[10]
-
Toxicity to Non-Target Organisms: The high biological activity of pyrazole derivatives means they can pose risks to non-target species.
-
Pollinators: Fipronil is highly toxic to bees.[10]
-
Aquatic Life: Runoff from agricultural fields can lead to contamination of waterways, and many pyrazole insecticides are toxic to fish and aquatic invertebrates.[17]
-
Birds and Mammals: While selectivity is often high, acute toxicity can vary widely even within taxonomic groups.[10] For example, fipronil shows low toxicity to waterfowl but is more toxic to gallinaceous birds like quail.[10]
-
Therefore, risk assessment and adherence to proper application rates and methods are critical to mitigate potential adverse effects on the environment.[15]
Conclusion
The pyrazole scaffold is a privileged structure in agricultural chemistry, providing the foundation for some of the most important fungicides, insecticides, and herbicides in modern crop protection. Its success is a testament to the power of synthetic chemistry to address biological challenges. Future research will undoubtedly focus on designing next-generation pyrazole derivatives with even greater efficacy, improved safety profiles for non-target organisms, and novel modes of action to combat the ever-present challenge of pest resistance.
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- Mode of action of pyrazoles and pyridazinones - ResearchGate.
- Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite - ResearchGate.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed.
- Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed.
- Pyrazole derivatives: Recent advances in discovery and development of pesticides.
- Environmental fate and exposure; neonicotinoids and fipronil - PubMed.
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- Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by - Oxford Academic.
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Application Notes and Protocols: Column Chromatography for the Purification of Pyrazole Intermediates
Introduction
Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities.[1][2] Their synthesis often yields complex reaction mixtures containing the desired product, unreacted starting materials, byproducts, and in many cases, regioisomers.[3][4] Effective purification is therefore a critical step to isolate the target pyrazole intermediate in high purity for subsequent synthetic transformations or biological evaluation. Column chromatography, particularly flash chromatography, is the most prevalent and versatile technique employed for this purpose on a laboratory scale.[3][4]
This comprehensive guide provides detailed application notes and protocols for the purification of pyrazole intermediates by column chromatography. It is designed for researchers, scientists, and drug development professionals, offering insights into the principles of the technique and practical guidance for its successful implementation.
The Crucial Role of Polarity in Pyrazole Separation
The success of column chromatography hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[5] For pyrazole intermediates, the key to achieving good separation lies in understanding and exploiting the polarity differences between the target compound and the impurities.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] The polarity of a pyrazole derivative is influenced by the nature and position of the substituents on the ring. The nitrogen atoms themselves can act as hydrogen bond acceptors, contributing to the overall polarity.[1]
Key Considerations for Stationary and Mobile Phase Selection
Stationary Phase:
-
Silica Gel (SiO₂): The most common stationary phase for the purification of pyrazole intermediates is silica gel.[4][6][7] Its surface is rich in silanol groups (Si-OH), making it a polar adsorbent. Non-polar compounds will have weak interactions with the silica gel and will elute quickly, while polar compounds will interact more strongly and elute more slowly.
-
Alumina (Al₂O₃): Alumina can be a suitable alternative to silica gel, particularly for compounds that are sensitive to the acidic nature of silica. It is available in neutral, acidic, and basic forms. For some pyrazole derivatives, basic alumina may be beneficial to prevent degradation.[8]
-
Reverse-Phase (C18): For highly polar pyrazole intermediates, reverse-phase chromatography may be more effective. In this technique, the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase is used.
Mobile Phase (Eluent):
The choice of the mobile phase is critical for achieving optimal separation.[6] Typically, a mixture of a non-polar solvent and a more polar solvent is used, and the ratio is adjusted to achieve the desired polarity.
-
Common Solvent Systems: The most widely used solvent system for the purification of pyrazole intermediates on silica gel is a mixture of a non-polar hydrocarbon and a more polar solvent.[6][7]
-
Hexane/Ethyl Acetate: This is a versatile and effective solvent system for a broad range of pyrazole derivatives.[3][7] The polarity of the eluent is increased by increasing the proportion of ethyl acetate.
-
Petroleum Ether/Ethyl Acetate: Similar to hexane/ethyl acetate, this is another commonly used system.[6]
-
Dichloromethane/Methanol: For more polar pyrazole intermediates, a mixture of dichloromethane and methanol can be employed.[9]
-
-
Gradient Elution vs. Isocratic Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for separating compounds with similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is particularly useful for complex mixtures containing compounds with a wide range of polarities.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Pyrazole Intermediates
This protocol outlines a standard procedure for the purification of a pyrazole intermediate using flash column chromatography on silica gel.
1. Thin-Layer Chromatography (TLC) Analysis:
- Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the optimal solvent system.
- Spot the crude mixture onto a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
- The ideal solvent system will provide good separation of the desired product from impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.
2. Column Preparation:
- Select an appropriately sized glass column based on the amount of crude material to be purified.
- Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.[6] Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude pyrazole intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This method generally leads to better separation.
- Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the initial, non-polar mobile phase.
- If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[6]
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution of compounds by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure pyrazole intermediate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization of the Purification Workflow
Caption: Workflow for pyrazole intermediate purification.
Data Presentation: Typical Chromatography Conditions
| Pyrazole Intermediate Type | Stationary Phase | Typical Mobile Phase System | Elution Mode | Key Considerations |
| Non-polar to moderately polar substituted pyrazoles | Silica Gel | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[7] | Gradient (e.g., 0% to 50% Ethyl Acetate) | Start with a low polarity to elute non-polar impurities first. |
| Polar substituted pyrazoles (e.g., with -OH, -COOH groups) | Silica Gel | Dichloromethane/Methanol[9] | Gradient (e.g., 0% to 10% Methanol) | The high polarity of methanol is effective for eluting polar compounds. |
| Basic pyrazole derivatives | Neutral or Basic Alumina | Hexane/Ethyl Acetate | Gradient | Alumina can prevent degradation of acid-sensitive compounds.[8] |
| Highly polar or ionic pyrazoles | Reverse-Phase (C18) | Water/Acetonitrile or Water/Methanol with acid (e.g., formic acid)[10] | Gradient | Suitable for compounds that are too polar for normal-phase chromatography. |
| Chiral pyrazole intermediates | Chiral Stationary Phases (e.g., Lux cellulose-2, Lux amylose-2)[11][12] | Normal or Polar Organic Modes | Isocratic | Requires specialized columns and method development for enantiomeric separation.[13] |
Troubleshooting Common Purification Issues
Even with a well-planned protocol, challenges can arise during column chromatography. This section addresses common problems and provides solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation/Co-elution | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC to achieve better separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly. |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane eluent). |
| Low Recovery of Product | - The compound is unstable on silica gel.- The compound is irreversibly adsorbed to the stationary phase. | - Consider using a different stationary phase like neutral or basic alumina.[8]- Work quickly to minimize the time the compound spends on the column.[6] |
| Peak Tailing | - Interactions between the compound and active sites on the silica gel.- Column overloading. | - Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Reduce the sample load. |
| Cracked or Dry Column | - The top of the column was allowed to run dry. | - This is often irreversible and requires repacking the column. Always keep the silica gel bed covered with the mobile phase. |
Logical Troubleshooting Flow
Caption: Troubleshooting guide for pyrazole purification.
Conclusion
The purification of pyrazole intermediates by column chromatography is a fundamental technique in synthetic and medicinal chemistry. A thorough understanding of the principles of chromatography, careful selection of the stationary and mobile phases, and meticulous execution of the protocol are essential for success. This guide provides a solid foundation for researchers to develop and optimize purification methods for their specific pyrazole targets, ultimately accelerating the drug discovery and development process.
References
- Benchchem. Column chromatography conditions for separating pyrazole isomers.
- Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
- Amazon AWS. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Regis Technologies, Inc. New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- ResearchGate. Functional groups that confer some distinctive interactions and activities on pyrazole analogs.
- Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtech.tn [labtech.tn]
- 6. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 10. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Non-Chromatographic Purification of Pyrazole Derivatives
Topic: Purification of Pyrazole Derivatives Without Column Chromatography Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting Guide & FAQs
Introduction: The "No-Column" Philosophy
In early-stage drug discovery, column chromatography is standard. However, as you scale toward process chemistry (grams to kilograms), chromatography becomes the enemy—it is expensive, solvent-heavy, and difficult to automate.
Pyrazoles offer a unique advantage: they are amphoteric nitrogen heterocycles. They possess a pyridine-like nitrogen (basic, pKa ~2.5) and a pyrrole-like nitrogen (acidic, pKa ~14). By exploiting these physicochemical properties, we can design self-validating purification systems using acid-base extraction, salt formation, and controlled crystallization.
This guide provides the protocols to bypass silica gel entirely.
Module 1: Acid-Base Extraction (The "Phase Switch" Method)
The Principle:
Because the pyridine-like nitrogen of the pyrazole ring is weakly basic (pKa
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acid Wash (Protonation):
-
Extract the organic layer with 1M - 3M HCl (3x).
-
Why: The pyrazole moves to the aqueous layer as the hydrochloride salt (
). -
Critical Check: Ensure the aqueous phase pH is < 1.
-
-
Organic Wash: Keep the aqueous layer. Discard the organic layer (contains non-basic impurities like unreacted 1,3-diketones).
-
Basification (Deprotonation):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M NaOH or NH₄OH until pH > 9.
-
Observation: The pyrazole will often precipitate as a solid.
-
-
Recovery: Filter the precipitate.[1] If no solid forms (oiling out), extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Caption: Logical flow for isolating pyrazoles based on pKa modulation. Note the critical pH checkpoints.
Module 2: Recrystallization & Solvent Selection
If acid-base extraction yields a solid that is still 90–95% pure, recrystallization is the final polishing step. Pyrazoles often "oil out" (form a second liquid phase) rather than crystallize due to their low melting points and hydrogen-bonding capability.
Solvent Suitability Table
| Solvent System | Polarity | Suitability | Notes |
| Ethanol / Water | High | Excellent | Best for polar pyrazoles. Dissolve in hot EtOH, add water until turbid, cool slowly. |
| Isopropyl Alcohol (IPA) | Med-High | Good | Standard for scale-up. Less likely to solvate impurities than EtOH. |
| Ethyl Acetate / Hexane | Medium | Moderate | Good for lipophilic pyrazoles. Warning: Pyrazoles can be very soluble in EtOAc; use minimal amount. |
| Toluene | Low | Specific | Excellent for aryl-pyrazoles. High boiling point allows for good thermal gradients. |
Troubleshooting "Oiling Out"
Issue: Upon cooling, the product separates as a gummy oil instead of crystals. Root Cause: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before reaching the crystallization boundary. Solution:
-
Reheat until the oil redissolves.
-
Seed the solution with a tiny crystal of pure product (if available) at a slightly higher temperature.
-
Slower Cooling: Wrap the flask in foil/towel to cool over hours, not minutes.
-
Trituration: If it oils out, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., Pentane or cold Ether).
Module 3: Chemical Derivatization (Salt Formation)
Sometimes the free base is an oil or difficult to crystallize. Converting the pyrazole into a stable salt is a powerful purification tactic.
Protocol: Hydrochloride Salt Formation
-
Dissolve crude pyrazole in dry Diethyl Ether or Dioxane.
-
Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
The Pyrazolium Hydrochloride salt usually precipitates instantly as a white, crystalline solid.
-
Filter and wash with Ether.
-
Optional: Recrystallize the salt from Ethanol/Methanol.[2]
-
Free Basing: Dissolve the pure salt in minimal water, neutralize with NaHCO₃, and extract.
Protocol: Nitrate/Picrate Salts Historically, pyrazoles were purified as picrates (using picric acid) or nitrates (using HNO₃). While effective for characterization, picrates are explosive risks. Oxalate salts (using oxalic acid in acetone) are a safer, modern alternative for purification [1].
Module 4: Removing Hydrazine Impurities
A critical safety and purity concern in Knorr pyrazole synthesis is unreacted hydrazine (toxic, reducing agent).[3]
The Scavenging Protocol: Do not rely on distillation alone to remove hydrazine.
-
Quenching: Before workup, add a slight excess of Acetone or Benzaldehyde to the reaction mixture.[3]
-
Chemistry: Hydrazine reacts to form a hydrazone (e.g., acetone hydrazone).
-
Separation: These hydrazones are much less polar than the pyrazole and will remain in the organic layer during the Acid-Base extraction (Module 1), effectively removing them from your final product [2].
Frequently Asked Questions (FAQs)
Q1: My pyrazole has an N-H group (1H-pyrazole). Will it extract into base?
Expert Insight: Yes. Unsubstituted pyrazoles have a pKa ~14 at the N-H position. If you use extremely strong bases (like NaOH) and your pyrazole is small/polar, you might accidentally deprotonate the N-H, forming a pyrazolide anion (
-
Fix: When basifying the acidic extract (Module 1, Step 4), stop at pH 9–10 (using Ammonium Hydroxide) rather than pH 14. This releases the neutral pyrazole without forming the anion.
Q2: I am synthesizing a 3,5-disubstituted pyrazole but getting regioisomers. How do I separate them without a column?
Expert Insight: Regioisomers often have significantly different melting points and solubilities.
-
Strategy: Use fractional crystallization .
-
Example: In the synthesis of 3-methyl-5-phenylpyrazole, one isomer is often much less soluble in Toluene or Chlorobenzene . Heat the mixture in toluene and cool; the major symmetrical isomer usually crystallizes first.
Q3: My product smells like hydrazine even after drying. What do I do?
Expert Insight: Hydrazine "sticks" to pyrazoles via hydrogen bonding.
-
Fix: Dissolve the product in EtOAc and wash with 10% CuSO₄ (Copper Sulfate) solution. The copper coordinates hydrazine, turning the aqueous layer blue/green, while the pyrazole remains in the organic layer. (Note: Test on small scale first, as some pyrazoles also coordinate copper).
References
-
BASF SE. Method for purifying pyrazoles. WO2011076194A1. Google Patents. Link
-
BenchChem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.Link[4]
-
National Institute of Standards and Technology (NIST). Enthalpies of Sublimation of Pyrazole Derivatives. J. Chem. Thermodyn. 2012. Link
-
Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Protocols.Link
Sources
Technical Support Center: Managing Impurities from Hydrazine Reagents in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with hydrazine reagents. Impurities in hydrazine can significantly impact reaction yield, regioselectivity, and the final product's purity, posing a critical issue in pharmaceutical development where trace impurities must be rigorously controlled.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during pyrazole synthesis that can be traced back to the quality and handling of hydrazine reagents.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a low yield or failing completely. How can I determine if the hydrazine reagent is the cause?
Answer: Low yields are frequently linked to the quality and stability of the hydrazine reagent.[3] Several factors could be at play:
-
Reagent Decomposition: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to decomposition, especially at elevated temperatures or upon exposure to air and light.[3][4] This degradation reduces the amount of active reagent available for the cyclocondensation reaction. It is highly recommended to use freshly distilled or high-purity hydrazine for best results.[3]
-
Reduced Nucleophilicity: The presence of electron-withdrawing groups on a substituted hydrazine can decrease its nucleophilicity, leading to a slower or incomplete reaction with the 1,3-dicarbonyl compound.[3]
-
Suboptimal pH: The reaction pH is critical. While acidic conditions can catalyze the initial formation of the imine, an excessively low pH will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[3]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl substrate can sterically hinder the reaction, slowing it down or preventing it from going to completion.[3]
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and resolving low-yield issues related to your hydrazine reagent.
Caption: Troubleshooting workflow for low pyrazole yield.
Issue 2: Formation of Colored Impurities
Question: My reaction mixture is turning a deep yellow, red, or brown color. What is causing this, and how can I prevent it?
Answer: The formation of colored impurities is a classic sign of hydrazine decomposition, particularly with arylhydrazines like phenylhydrazine.[3] This is often due to air-oxidation of the reagent.[3]
Preventative Measures:
-
Use High-Purity Reagents: Always start with the highest purity hydrazine available. If the purity is questionable or the reagent has been stored for an extended period, purification by distillation is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
-
Storage: Store hydrazine reagents in a cool, dark, and dry place, away from heat and ignition sources.[6][7] Containers should be tightly sealed.[6] Storage under a nitrogen blanket is also recommended.[5]
Issue 3: Unexpected Side Products and Regioisomers
Question: I am observing a mixture of pyrazole regioisomers or other unexpected side products. How can I improve the selectivity of my reaction?
Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically lead to two different regioisomers.[3] The formation of other side products can also be an issue.
-
Controlling Regioselectivity: The regioselectivity is often influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. In some cases, using hydrazine hydrate as the nucleophile can favor the formation of a single regioisomer, potentially due to hydrogen bonding effects.[8][9]
-
Minimizing Side Products: Byproducts can arise from various competing reactions. For instance, pyrazolines can form and subsequently react with starting materials to create undesired adducts.[10] Ensuring a clean, high-purity hydrazine reagent and optimized reaction conditions are key to minimizing these side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial hydrazine reagents?
A1: Hydrazine is often synthesized via the ketazine process, which involves the oxidation of ammonia in the presence of a ketone.[11] Impurities can include:
-
Unreacted starting materials and intermediates like ketazine and hydrazone.[11]
-
Condensation products of the ketone and ammonia, and their oxidized derivatives.[11][12]
-
Various organic compounds such as alcohols, amines, amides, and heterocyclic compounds like pyrazines and triazoles.[11][12] These are often reported as Total Organic Carbon (TOC), which can range from 500 to 1,500 ppm in unpurified hydrazine hydrate.[11]
Q2: How can I purify hydrazine hydrate in the lab before use?
A2: Distillation is a common and effective method for purifying hydrazine hydrate. However, due to the hazardous nature of hydrazine, this should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[4]
Protocol 1: Distillation of Hydrazine Hydrate
!DANGER! Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and flammable.[4] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible gloves (nitrile or neoprene).[4][5]
-
Setup: Assemble a standard distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Use a heating mantle with a stirrer for even heating.
-
Charge the Flask: Add the impure hydrazine hydrate to the distillation flask. Do not fill the flask more than two-thirds full.
-
Distillation: Heat the flask gently. Collect the fraction that distills at the appropriate boiling point for the concentration of hydrazine hydrate you are using.
-
Storage: Store the purified hydrazine hydrate in a clean, dry, tightly sealed container, protected from light, and under an inert atmosphere if possible.[13]
Q3: What analytical methods are suitable for detecting trace hydrazine impurities in my starting materials or final product?
A3: Due to its lack of a chromophore, high polarity, and volatility, analyzing trace levels of hydrazine is challenging.[1] Direct analysis is often difficult, so derivatization is commonly employed to improve detection by chromatographic methods.[1][14]
| Analytical Technique | Derivatization Agent | Detection Method | Typical LOD/LOQ | Reference |
| HPLC | 2-Hydroxy-1-Naphthalaldehyde (HNA) | UV-Vis (406/424 nm) | LOD: 0.25 ppm | [1] |
| HPLC | Benzaldehyde | UV (300 nm) | LOD: 0.002 µg/g | [14] |
| Spectrophotometry | 4-Dimethylaminobenzaldehyde | UV-Vis (458 nm) | LOD: 0.2 µg/g; LOQ: 0.6 µg/g | [15] |
| GC | Acetone (forms acetone azine) | FID or NPD | Not specified | [2] |
Q4: I've heard about N-nitrosodimethylamine (NDMA) being a concern. How is it related to hydrazine?
A4: N-Nitrosodimethylamine (NDMA) is a potent mutagenic impurity and a probable human carcinogen.[16] Unsymmetrical dimethylhydrazine (UDMH), a type of substituted hydrazine, is a known precursor to NDMA through oxidation.[17] The formation of NDMA can occur during synthesis or even during certain water treatment processes like ozonation if hydrazine-based precursors are present.[18] Given the high toxicity of NDMA, it is critical to use hydrazine reagents that are free from UDMH and other precursors, especially in drug development.[16][18]
Impurity Formation Pathway: UDMH to NDMA
Caption: Oxidation of UDMH to the genotoxic impurity NDMA.
Q5: Are there safer alternatives to anhydrous hydrazine?
A5: Yes. Whenever possible, it is highly recommended to use hydrazine hydrates (e.g., 64% or 35% solutions in water) or hydrazine salts (e.g., hydrazine sulfate).[3][4] These forms are generally less toxic, less flammable, and more stable than anhydrous hydrazine, making them safer to handle and store.[4] For many pyrazole syntheses, these alternatives are equally effective.[3]
Section 3: Safety and Handling
Hydrazine is a Particularly Hazardous Substance (PHS) and requires strict safety protocols.[4]
-
Engineering Controls: Always handle hydrazine in a designated area within a certified chemical fume hood.[4][6]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[7][13] Ensure containers are tightly sealed and stored in secondary containment.[4][5]
-
Waste Disposal: All hydrazine waste is considered Extremely Hazardous Waste.[4] It must be collected in clearly labeled, sealed containers and disposed of through your institution's environmental health and safety office.[5][6]
This guide is intended to provide technical support and does not replace a thorough risk assessment and adherence to your institution's safety guidelines. Always consult the Safety Data Sheet (SDS) for your specific hydrazine reagent before use.
References
-
Standard Operating Procedure. Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group, University of Connecticut. Retrieved from [Link]
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G, A., K, V. V., & V, S. (2023). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Computational and Theoretical Chemistry, 1222, 114086. Retrieved from [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]
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N-Nitrosodimethylamine. (n.d.). In Wikipedia. Retrieved from [Link]
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N-Nitrosodimethylamine Formation from Hydrazine Compounds on Ozonation. (2010). ResearchGate. Retrieved from [Link]
-
Zhang, K., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 135-141. Retrieved from [Link]
-
Dai, N., & Mitch, W. A. (2016). Formation of N-Nitrosodimethylamine during Chloramination of Secondary and Tertiary Amines: Role of Molecular Oxygen and Radical Intermediates. Environmental Science & Technology, 50(24), 13349–13357. Retrieved from [Link]
- A process for producing a purified hydrazine hydrate. (1988). Google Patents. EP0294100B1.
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Analytical Methods. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Three Methods of Detection of Hydrazines. (2020). NASA Tech Briefs. Retrieved from [Link]
-
A process for producing a purified hydrazine hydrate. (1988). European Patent Office. EP 0294100 A1. Retrieved from [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2013). Der Pharma Chemica, 5(2), 241-246. Retrieved from [Link]
- Process for producing a purified hydrazine hydrate. (1990). Google Patents. US4963232A.
-
Hydrazine synthesis as a method of purification of carbamide production effluents. (2020). Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya, 63(6). Retrieved from [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 746–757. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- Process for the preparation of pyrazole and its derivatives. (2009). Google Patents. IL110461A.
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. Retrieved from [Link]
-
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020). bioRxiv. Retrieved from [Link]
-
p-Toluenesulfonylhydrazide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
-
Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved from [Link]
-
The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2023). ResearchGate. Retrieved from [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). ResearchGate. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2017). Organic & Biomolecular Chemistry, 15(15), 3244-3251. Retrieved from [Link]
-
Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. (2019). Indian Drugs, 56(12). Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Solubility problems of pyrazole derivatives in organic solvents
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support center for researchers working with pyrazole derivatives. As a privileged scaffold in medicinal chemistry and materials science, pyrazoles offer immense potential.[1][2] However, their often-complex structures can lead to significant solubility challenges, complicating synthesis, purification, and downstream applications. This guide is designed to provide you, our fellow scientists and drug developers, with practical, field-proven insights to diagnose and solve these solubility problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions - The Fundamentals of Pyrazole Solubility
This section addresses the foundational knowledge required to understand and predict the solubility behavior of pyrazole derivatives.
Q1: What are the primary factors that dictate the solubility of a pyrazole derivative in an organic solvent?
A1: The solubility of a pyrazole derivative is not governed by a single property but is a multifactorial issue. Understanding these factors is the first step in troubleshooting. The key determinants include:
-
Molecular Structure and Substituents: The nature of the groups attached to the pyrazole ring is paramount. Lipophilic (e.g., aryl, long alkyl chains) substituents decrease polarity and favor solubility in non-polar solvents like toluene or hexane. Conversely, polar groups (e.g., -OH, -NH2, -COOH) increase polarity and hydrogen bonding capacity, favoring solubility in polar solvents like ethanol or methanol.[3] The pyrazole ring itself can act as a bioisostere for an aryl group, often improving lipophilicity and solubility.[4]
-
Intermolecular Forces: Strong intermolecular forces within the crystal, particularly hydrogen bonding, result in a more stable and higher-energy crystal lattice.[3][5] More energy is required from the solvent to break this lattice apart, leading to lower solubility. Pyrazole's N-H group is a potent hydrogen bond donor.[6]
-
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility.[3] Polymorphs of the same compound can exhibit vastly different solubilities because of differences in their crystal packing and lattice energies.
-
Molecular Weight: As a general trend, higher molecular weight compounds are often more difficult to solvate and thus tend to be less soluble.[3]
-
Solvent Properties: The principle of "like dissolves like" is fundamental. The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be well-matched to the solute to achieve good solubility.
-
Temperature: For most compounds, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the crystal lattice energy of the solute and increases the kinetic energy of the solvent molecules, enhancing the dissolution process.[3]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Strategies for Preventing Pyrazole Degradation Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile pyrazole scaffold. While invaluable in drug discovery, pyrazoles can exhibit instability under basic conditions, leading to yield loss, complex purification challenges, and compromised compound integrity. This document provides in-depth, field-tested insights and actionable protocols to diagnose, troubleshoot, and prevent pyrazole degradation in your experiments.
Section 1: The "Why": Understanding Pyrazole Instability (FAQs)
This section addresses the fundamental chemical principles governing pyrazole stability. Understanding the "why" is the first step to developing a robust solution.
Q1: What is the general mechanism of pyrazole ring degradation under basic conditions?
The primary degradation pathway for the pyrazole ring in the presence of a strong base involves deprotonation followed by ring-opening. The process is initiated by the abstraction of a proton from one of the ring carbons, most commonly the C3 position, by a strong base. This deprotonation is the rate-limiting step and leads to the formation of a carbanionic intermediate, which can then undergo ring cleavage.[1][2] This susceptibility is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which increases the acidity of the ring protons.
Q2: Which factors most influence the rate of pyrazole degradation?
Several factors can exacerbate or mitigate pyrazole decomposition:
-
Base Strength & Concentration: This is the most critical factor. Strong, concentrated bases like sodium hydroxide or potassium tert-butoxide dramatically accelerate degradation compared to milder bases such as potassium carbonate or triethylamine.
-
Temperature: Like most degradation reactions, the rate of pyrazole ring-opening increases with temperature. Running reactions at elevated temperatures in the presence of a base significantly increases the risk.
-
Substituents: The electronic nature of substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups (EWGs) can increase the acidity of the ring protons, making the pyrazole more susceptible to base-catalyzed degradation. Conversely, electron-donating groups (EDGs) may offer a degree of stabilization.
-
Solvent: The choice of solvent can influence the effective strength of the base and the stability of intermediates, thereby affecting the degradation rate.
Q3: Are certain pyrazole derivatives more susceptible to degradation?
Yes. Pyrazoles with unsubstituted C3 or C5 positions are generally more vulnerable. Furthermore, pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) are particularly prone to degradation as these groups further acidify the ring protons, facilitating the initial deprotonation step by the base.[3][4]
Q4: What are the common degradation products I should look for?
Ring-opening of the pyrazole core can lead to a variety of acyclic products. Depending on the specific pyrazole and the reaction conditions, you might observe the formation of α,β-unsaturated nitriles, β-aminoacrylonitriles, or other fragmented species. These can often be detected as a complex mixture of new, more polar spots on a TLC plate or as multiple new peaks in an LC-MS analysis.
Section 2: The "How": Troubleshooting Experimental Issues
This section provides a scenario-based approach to solving common problems encountered in the lab.
Scenario 1: Degradation During a Base-Mediated Reaction (e.g., Saponification, N-alkylation)
Problem: "I'm running a saponification of a methyl ester on my pyrazole-containing compound using NaOH in methanol, and my LC-MS analysis shows significant loss of starting material and the appearance of multiple new peaks. How can I prevent this?"
This is a classic problem where the conditions required for the desired transformation (saponification) are also harsh enough to degrade the pyrazole core.
Troubleshooting Workflow:
-
Initial Diagnosis:
-
TLC Analysis: Run a TLC of your reaction mixture. The appearance of a "smear" or multiple new spots that are not your product is a strong indicator of decomposition.
-
LC-MS Analysis: Inject a sample of the reaction mixture into an LC-MS. Confirm the disappearance of your starting material's mass ion and look for new, smaller m/z peaks that could correspond to degradation fragments.
-
-
Strategy 1: Modification of Reaction Conditions (The "Softly, Softly" Approach) The first and often easiest approach is to make the reaction conditions less harsh.
-
Lower the Temperature: Immediately try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C). The activation energy for the degradation pathway may be higher than for your desired reaction, meaning a drop in temperature will slow degradation more significantly.
-
Choose a Weaker Base: Instead of strong hydroxides, screen weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For N-alkylation reactions, consider organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. As soon as the starting material is consumed, quench the reaction immediately to prevent prolonged exposure of the product to the basic conditions.
-
-
Strategy 2: Structural Modification (The "Protect and Attack" Approach) If modifying conditions is insufficient, the next step is to temporarily protect the pyrazole ring to render it more robust. The most common strategy is to protect the acidic N-H proton.
-
When to Use a Protecting Group: If screening milder bases and lower temperatures fails, or if your synthesis requires prolonged exposure to strong bases, a protecting group is necessary.
-
Choosing the Right Protecting Group: The ideal protecting group should be easy to install, stable to your reaction conditions, and easy to remove cleanly. For pyrazoles, several options are effective:
-
Boc (tert-butyloxycarbonyl): Excellent choice. It's installed using Boc-anhydride, is stable to many basic conditions, and is easily removed with acid (e.g., TFA in DCM).[5]
-
THP (tetrahydropyranyl): Very robust under basic conditions and can be installed under green, catalyst-free conditions.[6][7] It is typically removed with acid.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Known for its stability under a range of conditions and can be selectively removed, often with fluoride sources.[8]
-
-
| Base | pKa of Conjugate Acid | Typical Use Case | Risk of Pyrazole Degradation |
| Sodium Hydroxide (NaOH) | ~15.7 | Saponification, Deprotonations | High |
| Potassium tert-Butoxide (KOtBu) | ~19 | Strong, non-nucleophilic base | High |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Alkylations, Cross-couplings | Moderate |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Alkylations, General purpose | Low to Moderate |
| Triethylamine (TEA) | ~10.7 | Scavenger, Mild reactions | Very Low |
Scenario 2: Instability During Work-up or Purification
Problem: "My reaction appears clean by LC-MS, but after performing an aqueous work-up with a 1M NaOH wash and purifying on silica gel, my yield is very low."
Degradation can occur even under the milder basic conditions of work-up or on the slightly acidic surface of standard silica gel.
Troubleshooting Steps:
-
Modify the Work-up:
-
Avoid Strong Bases: Never use 1M NaOH or similar strong bases to wash a potentially sensitive pyrazole. Instead, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.
-
Use Buffered Washes: If pH control is critical, use buffered aqueous solutions (e.g., a phosphate buffer at pH 7-8) for washing.
-
-
Optimize Purification:
-
Neutralize Silica Gel: Standard silica gel is acidic (pH ~4-5). This can sometimes cause degradation or streaking of basic compounds. You can neutralize it by preparing a slurry of silica gel in your desired eluent and adding 1-2% triethylamine before packing your column.
-
Alternative Media: Consider using neutral alumina or reverse-phase (C18) silica gel for purification, as these are less likely to cause degradation of sensitive compounds.
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methods for common procedures discussed in this guide.
Protocol 1: General Procedure for N-Boc Protection of a Pyrazole
This protocol describes the protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve the N-H pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A common concentration is 0.1-0.5 M.
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq). Then, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) and a base, typically triethylamine (TEA, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-Boc protected pyrazole.
Protocol 2: Monitoring a Reaction for Pyrazole Degradation using LC-MS
This protocol provides a framework for using LC-MS to effectively diagnose degradation.
-
Baseline Sample (T=0): Before adding the base to your reaction, take a small aliquot (~5-10 µL), dilute it significantly with your mobile phase (e.g., acetonitrile/water), and inject it into the LC-MS. Record the retention time and mass spectrum of your starting material.
-
Time Point Sampling: Once the reaction begins, take aliquots at regular intervals (e.g., 15, 30, 60 minutes). Quench each aliquot immediately by diluting it into a vial already containing a small amount of mobile phase with 0.1% formic or acetic acid to neutralize the base.
-
Analysis: Analyze each time point.
-
Look for Your Product: Identify the peak corresponding to the expected mass of your desired product.
-
Quantify Starting Material: Observe the decrease in the peak area of your starting material.
-
Identify Degradants: Look for the appearance of new peaks. Note their mass ions. Degradation products will typically have lower masses than your starting material. A "forest" of new, unresolved peaks is a tell-tale sign of decomposition.
-
-
Decision Making: Based on the relative peak areas of your product versus the degradation products over time, you can determine the optimal reaction time to maximize yield before significant degradation occurs.
Section 4: Visual Summaries & Diagrams
Visual aids can help clarify complex concepts and workflows.
Diagrams
Caption: Figure 1: Simplified pathway of base-catalyzed pyrazole degradation.
Caption: Figure 2: Decision workflow for addressing pyrazole instability.
Section 5: References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
International Journal of Research in Applied Science and Engineering Technology. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Retrieved from [Link]
-
MDPI. (2016, January 20). Pyrazole Supported Zinc(II) Benzoates as Catalysts for the Ring Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]
-
Science Publishing Group. (2016, November 21). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Retrieved from [Link]
-
PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]
-
Organic Letters. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
IntechOpen. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 4-aminopyrazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-aminopyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 4-aminopyrazole.
Q1: What are the most common synthetic strategies for preparing 4-aminopyrazole?
A1: There are several established routes, with the most prevalent being the nitration of a pyrazole precursor followed by the reduction of the nitro group.[1] This method is widely used due to the availability of starting materials.[2] Alternative strategies include the cyclocondensation of functionalized 1,3-dicarbonyl compounds with hydrazines (a variation of the Knorr pyrazole synthesis), the reaction of vinyl azides with hydrazines, and the use of vinamidinium salts to avoid potentially hazardous nitrated intermediates.[3][4][5]
Q2: Why is the nitration-reduction pathway so common, and what are its main challenges?
A2: This pathway is popular because pyrazole itself is a readily available starting material, and the nitration reaction is a standard electrophilic aromatic substitution. The primary challenges are:
-
Handling of Hazardous Materials: The nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly corrosive, and some nitrated intermediates like 1-nitropyrazole are known to have explosive properties, making large-scale synthesis a concern.[5][6]
-
Regioselectivity: The nitration must be selective for the C4 position of the pyrazole ring. While C4 is susceptible to electrophilic attack, controlling conditions to prevent side reactions or the formation of other isomers is critical.[7]
-
Harsh Conditions: The reaction often requires strong acids and careful temperature control to minimize by-product formation.[6][8]
Q3: What safety precautions are essential when working with hydrazine and nitrating agents?
A3: Both classes of reagents require strict safety protocols.
-
Hydrazine and its derivatives: These are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Nitrating Agents (e.g., HNO₃/H₂SO₄): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact. Always add the acid slowly while cooling the reaction vessel in an ice bath to control the exothermic reaction. Use appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
Troubleshooting Guide: Common Experimental Issues
This section provides a detailed question-and-answer guide to troubleshoot specific problems encountered during the synthesis of 4-aminopyrazole, particularly via the common nitration-reduction route.
Issue 1: Low or No Yield of 4-Nitropyrazole (Nitration Step)
Q: My nitration of pyrazole resulted in a very low yield or recovery of only starting material. What went wrong?
A: This is a common issue that can usually be traced to the reaction conditions or the nitrating agent itself.
Troubleshooting Steps:
-
Verify the Potency of the Nitrating Agent: The nitrating mixture (HNO₃/H₂SO₄) must be sufficiently strong. Ensure you are using concentrated or fuming acids as specified. The rate-profile for the nitration of pyrazole suggests the reaction involves the conjugate acid of pyrazole, which requires a highly acidic medium.[2]
-
Check Reaction Temperature: The nitration of pyrazole is exothermic. If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it can lead to degradation and the formation of unwanted by-products. A common approach is to add the nitrating agent at 0 °C and then allow the reaction to proceed at room temperature.[10]
-
Ensure Adequate Mixing: In a biphasic or slurry reaction, poor mixing can lead to localized "hot spots" or prevent the reactants from interacting efficiently. Use vigorous mechanical stirring.
-
Consider the Order of Addition: Typically, the pyrazole is dissolved in the sulfuric acid first, and the nitric acid is added dropwise to this solution while cooling. This helps to control the exotherm and ensure the pyrazole is protonated before the nitrating agent is introduced.
Issue 2: Low Yield or Incomplete Conversion (Reduction Step)
Q: I am attempting to reduce 4-nitropyrazole to 4-aminopyrazole via catalytic hydrogenation, but the reaction is slow or stalls. What should I do?
A: Incomplete reduction is often related to the catalyst, solvent, or presence of impurities.
Troubleshooting Steps:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst is the most common choice for this reduction.[11]
-
Check Catalyst Quality: Ensure the catalyst is not old or deactivated. Use a fresh batch if in doubt.
-
Catalyst Loading: A typical loading is 5-10 mol% of Pd/C. Insufficient catalyst will slow the reaction.
-
Poisoning: The catalyst can be "poisoned" by sulfur or halogen compounds. Ensure your starting material and solvent are free from such impurities.
-
-
Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, applying positive hydrogen pressure (e.g., 50-100 psi in a suitable pressure vessel) can significantly increase the reaction rate.[11]
-
Solvent Choice: Protic solvents like methanol or ethanol are generally effective for this hydrogenation.[11] Ensure the 4-nitropyrazole is sufficiently soluble in the chosen solvent. If solubility is an issue, a co-solvent might be necessary.[12]
-
Reaction Time and Temperature: These reactions can sometimes take several hours to reach completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction, but be cautious of potential side reactions.
Alternative Reduction Method
If catalytic hydrogenation is not feasible, reduction using a metal salt like tin(II) chloride (SnCl₂) in concentrated HCl is a robust alternative.[13]
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Metal Reduction (SnCl₂/HCl) |
| Pros | Cleaner workup; avoids stoichiometric metal waste. | Less sensitive to catalyst poisons; often faster. |
| Cons | Catalyst can be expensive and pyrophoric; sensitive to poisons. | Requires acidic conditions; workup involves neutralizing large amounts of acid and removing tin salts. |
| Typical Solvent | Methanol, Ethanol | Concentrated HCl, Ethanol |
| Byproducts | Primarily water | Metal salts |
Issue 3: Product is Impure or Difficult to Purify
Q: My final 4-aminopyrazole product is an oil or a discolored solid and shows multiple spots on TLC. How can I purify it effectively?
A: Purification challenges often stem from residual starting materials, by-products, or the inherent solubility properties of the product.
Troubleshooting Steps:
-
Identify the Impurity: Use ¹H NMR or LC-MS to identify the major impurities. Common culprits include unreacted 4-nitropyrazole or by-products from side reactions. If the nitro group is still present, the reduction was incomplete.
-
Recrystallization: This is the preferred method for purifying solid products.
-
Solvent Screening: Finding the right solvent is key. Pyrazole derivatives can have poor solubility.[12] Screen a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexanes).
-
Binary Solvent System: If a single good solvent cannot be found, use a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) while hot, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allow it to cool slowly to form crystals.[12]
-
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. Use a solvent system identified through TLC analysis that gives good separation between your product and the impurities (aim for an Rf of ~0.3 for the product).
-
Acid-Base Extraction: Since 4-aminopyrazole is basic, you can perform an acid-base extraction during the workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting low yield is essential.
Caption: Troubleshooting Decision Tree for Low Yield
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole
This protocol is adapted from literature procedures and should be performed with extreme caution.[10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (H₂SO₄, ~5 equivalents).
-
Addition of Pyrazole: Slowly add pyrazole (1 equivalent) portion-wise to the sulfuric acid, ensuring the temperature does not exceed 20 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, ~1.1 equivalents) to concentrated sulfuric acid (~2 equivalents) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 4-nitropyrazole as a white or off-white solid.
Protocol 2: Reduction of 4-Nitropyrazole to 4-Aminopyrazole
This protocol describes catalytic hydrogenation.[11]
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-nitropyrazole (1 equivalent) and a suitable solvent such as methanol or ethanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric and should be handled while wet or under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by analyzing samples via TLC/LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (methanol or ethanol). Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole. The product can then be purified by recrystallization or column chromatography as needed.
Visualizing the Synthetic Pathway
Caption: Common two-step synthesis of 4-aminopyrazole.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2017). PMC. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Process for the preparation of 4-aminopyrazole derivatives. (2007).
-
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). RSC Publishing. [Link]
-
Recent developments in aminopyrazole chemistry. (2009). Arkivoc. [Link]
-
Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... (2019). ResearchGate. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2018). ResearchGate. [Link]
-
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2019). ResearchGate. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). MDPI. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2020). ResearchGate. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. (2022). PMC. [Link]
- 4-nitropyrazoles. (1966).
-
Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts. (2007). Synfacts. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2017). ResearchGate. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity [mdpi.com]
Technical Support Center: Substituted Pyrazole Scale-Up
Status: Online | Tier: 3 (Process Development Support)
Ticket ID: PYR-SC-2024-X9
Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because the methods that worked on a 100mg scale in the discovery lab—specifically the Knorr condensation or 1,3-dipolar cycloadditions—are failing at the kilogram limit.
At scale, pyrazole synthesis is rarely about "making the bond"; it is about controlling the isomer ratio and managing the hydrazine hazard . Below are the three most critical support modules based on current pharmaceutical process data.
Module 1: Regioselectivity Troubleshooting
Issue: "My Knorr condensation yields a 60:40 mixture of regioisomers. Chromatography is not viable at 5kg."
Root Cause Analysis
The classical reaction between a hydrazine (R-NH-NH2) and an unsymmetrical 1,3-dicarbonyl is governed by a competition between steric bulk and electronic hardness .
-
Kinetic Control: The most nucleophilic nitrogen (usually the substituted -NH) attacks the most electrophilic carbonyl.
-
Thermodynamic Control: In protic solvents (EtOH/MeOH) with acid catalysis, the reaction often equilibrates, leading to mixtures that are difficult to separate via crystallization.
The Solution: Solvolytic Steering
Do not rely on thermal equilibration. You must steer the kinetics using fluorinated solvents or surrogates .
Protocol A: The Fluorinated Alcohol Switch
Recent process data confirms that switching from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can shift ratios from ~1:1 to >95:5.
Mechanism: TFE is a strong Hydrogen Bond Donor (HBD). It selectively activates the harder carbonyl oxygen, directing the initial nucleophilic attack with high precision.
Step-by-Step Protocol:
-
Dissolve the 1,3-dicarbonyl (1.0 equiv) in TFE (5 volumes).
-
Cool to 0°C.
-
Add the substituted hydrazine (1.1 equiv) dropwise. Note: Exotherm control is critical.
-
Agitate at 20-25°C for 2-4 hours.
-
Workup: Evaporate TFE (recoverable). The major isomer often precipitates upon addition of water/heptane.
Protocol B: The Enaminone Surrogate
If the dicarbonyl is too labile, convert it to an enaminone (using DMF-DMA). This locks one "carbonyl" as a vinylogous amide, forcing the hydrazine to attack the remaining carbonyl first.
Visual Guide: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting the correct synthetic pathway to maximize regioselectivity.
Module 2: Safety & Thermal Hazards
Issue: "We observed an unexpected exotherm during the addition of hydrazine hydrate at 2kg scale."
Root Cause Analysis
Hydrazine condensations release water, but they also generate acidic byproducts (if using hydrazine salts) or accumulate unreacted hydrazine if the temperature is too low (accumulation). Critical Danger: The formation of the pyrazole ring is exothermic. If you operate below the reaction onset temperature, you accumulate reagents. When the reaction finally triggers, it releases all energy simultaneously (thermal runaway).
The "Base-Buffer" Fix
A specific hazard identified in Organic Process Research & Development involves the accumulation of HCl salts lowering the decomposition temperature of the mixture.
Corrective Action: Add a weak base (Sodium Acetate) to the reaction mixture. This neutralizes in-situ acid generation and stabilizes the thermal profile.
Safety Data Table: Hydrazine Handling
| Parameter | Specification | Critical Limit | Action if Exceeded |
| Dosing Rate | 1-2 mL/min per kg | T > 35°C | Stop addition immediately. Engage jacket cooling. |
| Accumulation | < 5% unreacted | N/A | If accumulation >10%, do not heat. Quench. |
| Atmosphere | Nitrogen (O2 < 2%) | O2 > 5% | Purge immediately. Hydrazine vapors are explosive.[1] |
| PPE | Full Face Shield + Nitrile | Skin Contact | Wash with water for 15 min. Do not use solvent.[2] |
Visual Guide: Safe Dosing Workflow
Figure 2: Closed-loop safety protocol for hydrazine addition, emphasizing accumulation monitoring.
Module 3: Impurity Scavenging (GTI Management)
Issue: "Final API contains 15 ppm hydrazine. Regulatory limit is <1 ppm."
The Challenge
Hydrazine is a known Genotoxic Impurity (GTI). Standard distillation often fails to remove the last trace amounts due to azeotrope formation or entrapment in the crystal lattice.
Scavenging Protocols
Option 1: The Aldehyde Wash (Chemical Derivatization)
Convert the trace hydrazine into a highly lipophilic hydrazone that stays in the mother liquor during crystallization.
-
Dissolve crude pyrazole in EtOAc.
-
Add 0.5 equiv (relative to estimated hydrazine impurity) of Benzaldehyde or Salicylaldehyde .
-
Stir for 30 mins.
-
Wash with dilute acidic water (pH 4). The hydrazone is removed or remains in the organic filtrate during subsequent crystallization.
Option 2: Resin Scavenging (GMP Preferred)
Use a macroporous sulfonic acid resin (e.g., Amberlyst 15) or a specific aldehyde-functionalized resin.
Protocol:
-
Pass the pyrazole solution (in MeOH or THF) through a packed bed of Amberlyst 15 .
-
Flow rate: 2-4 Bed Volumes/hour.
-
Hydrazine (basic) binds to the resin; Pyrazole (less basic) passes through.
-
Validation: Check hydrazine content via HPLC (derivatization method required for detection).
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / OPRD Context. Relevance: Establishes TFE/HFIP as superior solvents for directing regioselectivity.[3]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS). Relevance: Details the thermal hazard mitigation using sodium acetate.
-
Process for the removal of impurities from hydrazine hydrate. Source: Patent US5484511A. Relevance: Industrial methods for lowering hydrazine content using adsorbents.
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. Source: Current Organic Chemistry. Relevance: Comprehensive review of Knorr and dipolar cycloaddition strategies.
Disclaimer: This guide is for professional research use only. Always consult your internal EHS (Environment, Health, and Safety) department before scaling up reactions involving hydrazines.
Sources
Deactivating silica gel for chromatography of basic pyrazoles
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of basic pyrazoles. This resource provides in-depth troubleshooting, scientifically-grounded explanations, and detailed protocols to help you overcome common purification hurdles and achieve optimal separation results.
Introduction: The Challenge of Basic Pyrazoles on Standard Silica Gel
Pyrazoles, a critical heterocyclic motif in medicinal chemistry, often exhibit basic properties due to the presence of nitrogen atoms. When subjected to standard silica gel chromatography, these basic compounds frequently interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction can lead to a host of problems, including:
-
Poor Separation and Peak Tailing: Strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks that are difficult to resolve from impurities.[1][2][3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the pyrazole derivative becomes permanently stuck to the column, leading to significantly reduced recovery and inaccurate yield calculations.[4]
-
Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive pyrazole derivatives, leading to the formation of new impurities during the purification process itself.[4][5]
This guide will walk you through the principles and practical steps of deactivating silica gel to mitigate these issues, ensuring higher purity, better recovery, and preservation of your valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole is streaking badly on the TLC plate and I'm getting significant peak tailing during column chromatography. What's happening and how can I fix it?
A1: The Root Cause: Acidic Silanol Interactions
Peak tailing and streaking are classic indicators of strong secondary interactions between your basic pyrazole and the acidic silanol groups on the silica gel surface.[1][2] These silanol groups can become ionized (negatively charged), leading to a strong electrostatic interaction with protonated basic analytes.[2][3] This slows down a portion of your compound, causing it to elute gradually rather than in a sharp band.
The Solution: Deactivation with a Basic Modifier
The most effective way to combat this is to neutralize, or "deactivate," the acidic sites on the silica. This is typically achieved by adding a small amount of a basic modifier, most commonly triethylamine (TEA), to your mobile phase.[6][7] The TEA acts as a competing base, associating with the silanol groups and effectively shielding your pyrazole from these unwanted interactions.[3][8]
-
Recommended Concentration: Start by adding 0.5-2% (v/v) of triethylamine to your eluent.[6]
-
Preliminary Test: Always test your new solvent system on a TLC plate first to confirm that your compound is stable in the presence of TEA and to re-optimize the solvent ratio for the desired Rf value.
Figure 1: Mechanism of Silica Deactivation.
Q2: I'm concerned my pyrazole derivative is degrading on the column. How can I confirm this and prevent it?
A2: Diagnosing On-Column Degradation
If you observe new spots appearing on your TLC plates as you monitor the column fractions, or if post-column NMR analysis reveals unexpected peaks, it's highly likely your compound is degrading on the silica.[4]
Prevention Strategies:
-
Silica Stability Test (2D TLC): Before running a full column, perform a simple stability test. Spot your crude material on a TLC plate, and elute it as you normally would. Then, turn the plate 90 degrees and re-elute it in the same solvent system. If you see spots that are not on the diagonal, it indicates that new compounds have formed upon contact with the silica.[9]
-
Deactivate the Silica: As with peak tailing, adding a base like triethylamine to the eluent is a primary strategy to prevent acid-catalyzed degradation.[5]
-
Use an Alternative Stationary Phase: For highly acid-sensitive compounds, switching to a less acidic or basic stationary phase is an excellent option.[5]
-
Alumina (Basic or Neutral): This is a common and effective alternative for purifying basic compounds.[10][11][12]
-
Amine-Functionalized Silica: This provides a basic surface, which can be ideal for sensitive compounds.[13]
-
Florisil® (Magnesium Silicate): A milder stationary phase suitable for some sensitive molecules.[5]
-
Q3: I've added triethylamine, but my compound is still not separating well. What other parameters can I adjust?
A3: Optimizing Your Deactivated System
If deactivation alone isn't sufficient, consider these additional optimization steps:
-
Adjust Solvent Polarity: The addition of TEA (a polar compound) will increase the overall polarity of your eluent. You may need to decrease the proportion of your primary polar solvent (e.g., ethyl acetate) to achieve the same Rf as your original system.[6][14]
-
Consider a Different Base: While TEA is common, sometimes ammonia (used as a solution in methanol) can be effective, particularly for very polar compounds.[15][16] A common stock solution is 2-10% ammonium hydroxide in methanol, which is then used as the polar component in a solvent system like dichloromethane/methanol.[15][16]
-
Column Packing and Equilibration: When using a basic modifier, proper column equilibration is crucial. The base needs time to interact with the silica surface. Before loading your sample, flush the packed column with at least one to two column volumes of the mobile phase containing the basic additive.[14][15]
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel by Adding Triethylamine (TEA) to the Eluent
This is the most common and straightforward method for deactivating silica gel for the purification of basic pyrazoles.
Materials:
-
Standard silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Your chosen solvent system (e.g., Hexanes/Ethyl Acetate)
-
Crude pyrazole sample
Procedure:
-
Solvent System Preparation: Prepare your desired mobile phase. To this mixture, add triethylamine to a final concentration of 0.5-2% by volume. For example, to make 500 mL of 1% TEA in 20% Ethyl Acetate/Hexanes, you would combine 100 mL of Ethyl Acetate, 395 mL of Hexanes, and 5 mL of Triethylamine.
-
TLC Analysis: Using this new TEA-containing eluent, run a TLC to determine the optimal solvent ratio for your separation (aim for an Rf of ~0.2-0.3 for your target compound).
-
Column Packing: Pack your chromatography column with silica gel using the TEA-containing eluent as you normally would (either as a slurry or dry-packed and then wetted).
-
Equilibration: Before loading your sample, flush the packed column with 1-2 column volumes of the TEA-containing eluent. Discard this initial eluent.[6] This step ensures the entire silica bed is neutralized.
-
Sample Loading: Load your crude sample onto the column (dry loading is often preferred).
-
Elution and Fraction Collection: Run the column using the TEA-containing eluent, collecting fractions and monitoring by TLC as usual.
-
Post-Purification: After combining the pure fractions, the triethylamine will need to be removed. It is volatile and can often be removed along with the chromatography solvents on a rotary evaporator, sometimes requiring co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Protocol 2: Using Basic Alumina as an Alternative Stationary Phase
For pyrazoles that are highly sensitive or bind irreversibly to silica, basic alumina is an excellent alternative.
Materials:
-
Basic Alumina (Brockmann Grade I, ~150 mesh)
-
Your chosen solvent system (test via TLC on alumina plates)
-
Crude pyrazole sample
Procedure:
-
TLC Analysis: Use commercially available alumina TLC plates to develop a suitable solvent system. Note that the elution order and required solvent polarity may differ significantly from silica gel.
-
Column Packing: Pack the column with basic alumina using your chosen eluent. Alumina is often packed as a slurry.
-
Sample Loading: Load your sample onto the column.
-
Elution: Run the column as you would with silica. No basic additive is needed in the mobile phase.
-
Fraction Collection & Analysis: Collect and analyze fractions by TLC on alumina plates.
Table 1: Comparison of Stationary Phases for Basic Pyrazole Purification
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | High resolving power, cost-effective. | Acidic nature can cause tailing, degradation, and irreversible binding of basic compounds.[4][5] | Non-basic, acid-stable compounds. |
| Deactivated Silica (with TEA) | Reduces acidity, prevents degradation, improves peak shape for basic compounds.[6] | TEA must be removed from final product; may alter elution profile. | Most basic pyrazoles that exhibit tailing or minor degradation on standard silica. |
| Basic Alumina | Basic surface is ideal for amines and basic heterocycles, preventing acid-catalyzed reactions.[10][12] | Can have lower resolving power than silica for some compounds; activity can vary with water content. | Highly acid-sensitive or very basic pyrazoles; compounds that bind irreversibly to silica. |
| Amine-Functionalized Silica | Provides a basic surface to prevent degradation of acid-sensitive compounds.[13] | More expensive than standard silica or alumina. | Acid-sensitive compounds where alumina does not provide adequate separation. |
graph TD { A[Start: Poor Separation of Basic Pyrazole] --> B{Observe Peak Tailing or Degradation?}; B -- Yes --> C{Add 0.5-2% TEA to Eluent}; C --> D{Re-optimize Rf on TLC}; D --> E[Run Column with TEA-Modified Eluent]; E --> F{Separation Improved?}; F -- Yes --> G[End: Successful Purification]; F -- No --> H{Is Compound Highly Acid-Sensitive?}; B -- No --> I[Proceed with Standard Silica Chromatography]; H -- Yes --> J[Switch to Alternative Stationary Phase (e.g., Basic Alumina)]; J --> K[Develop Method on Alumina TLC]; K --> L[Run Alumina Column]; L --> G; H -- No --> M{Try Different Base (e.g., NH4OH/MeOH) or Gradient Elution}; M --> E;style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style M fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 2: Troubleshooting Workflow.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
- Troubleshooting Peak Shape Problems in HPLC.
- Chromatography: The Solid Phase. University of Rochester.
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Column chromatography conditions for separ
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- When basification of silica gel is required, before using Column chromatography?
- All of My Peaks are Tailing!
- Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit.
- Peak Tailing in HPLC. Element Lab Solutions.
- Application Notes and Protocols: A Step-by-Step Guide to Ynamide Purification by Column Chrom
- Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV.
- Base Deactivated silica??
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- The little secrets of silica gel in liquid chrom
- Column chrom
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Deactivating Silica Gel with Triethylamine. Reddit.
- In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute? Quora.
- Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Solvent Systems for Silica Gel Column Chrom
- Facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as recyclable catalyst in water.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Recent problems with silica gel chromatography.
- Column chrom
- Why will changing the solvent crack the column for column chrom
- Troubleshooting Flash Chrom
- Supporting Information for "Total Synthesis of (+)-Fawcettidine". Wiley-VCH.
- RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO.
- Different Types of Stationary Phases in Liquid Chrom
- Silica Gel's Role In Color Remediation & Extract purific
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- How does having a basic stationary phase help the separation of acidic/basic compounds from non acidic/basic ones? Chemistry Stack Exchange.
- Method 3630C: Silica Gel Cleanup. EPA.
- Silica gone bad.
- Chromotography with free amines? Reddit.
- How to set-up a flash chromatography silica column and actually succeed at separ
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teledyneisco.com [teledyneisco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors
Executive Summary: The Pyrazole Privilege
In the landscape of kinase inhibitor design, the pyrazole scaffold has emerged as a "privileged structure," superior to early-generation scaffolds like imidazoles and isoxazoles. While early inhibitors (e.g., SB203580) utilized imidazole rings to target the ATP-binding pocket, they frequently suffered from cytochrome P450 (CYP) inhibition and poor selectivity due to the "promiscuous" nature of the imidazole nitrogen lone pair.
This guide objectively compares pyrazole-based inhibitors against their heterocyclic alternatives, focusing on p38 MAPK and ALK/c-Met targets. We provide experimental evidence demonstrating how the pyrazole moiety facilitates unique "U-shaped" binding conformations and superior hydrogen bond donor/acceptor profiles, resulting in higher selectivity indices.
Mechanistic Advantage: Pyrazole vs. Alternatives[1]
The primary advantage of the pyrazole ring over isoxazole or imidazole lies in its tautomeric versatility and specific H-bond geometry.
The Hinge Binding "Switch"
Most ATP-competitive inhibitors must bind to the kinase "hinge" region.
-
Imidazole (e.g., SB203580): Relies on the N3 nitrogen as an H-bond acceptor. However, the N1 position often remains exposed or requires bulky substitution to prevent metabolic liability.
-
Pyrazole (e.g., Crizotinib, Doramapimod): The 1H-pyrazole offers both a donor (NH) and an acceptor (N) adjacent to each other. This allows for a bidentate interaction with the hinge region (e.g., Glu/Met residues) that is more rigid and directional than the monodentate imidazole interaction.
Comparative Data: p38 MAPK Inhibition
The following table synthesizes data comparing the classic imidazole-based inhibitor SB203580 against a pyrazole-urea clinical candidate (BIRB 796/Doramapimod ) and an isoxazole analog.
| Feature | Imidazole Scaffold (Ref: SB203580) | Pyrazole Scaffold (Ref: BIRB 796) | Isoxazole Analog |
| Primary Target | p38 MAPK | p38 MAPK | p38 MAPK |
| Binding Mode | ATP-Competitive (Type I) | Allosteric/DFG-out (Type II) | ATP-Competitive |
| IC50 (p38 | 48 nM | 38 nM | ~150 nM |
| Selectivity (vs. c-RAF) | Low (< 10-fold) | High (> 500-fold) | Moderate |
| CYP450 Inhibition | High (inhibits CYP2C9/3A4) | Low | Moderate |
| Structural Flaw | Pyridine nitrogen exposed | None (Buried in hydrophobic pocket) | Labile N-O bond |
Critical Insight: The transition from imidazole to pyrazole allowed researchers to target the "DFG-out" inactive conformation. The pyrazole ring in BIRB 796 forms a crucial H-bond with the backbone of the hinge, while the urea tail explores the hydrophobic pocket exposed by the DFG movement.
Structural Biology & Signaling Pathways[1]
To understand the impact of these inhibitors, we must visualize the signaling cascade they disrupt. Below is the MAPK signaling pathway, highlighting the intervention points for Pyrazole-based inhibitors (acting on RAF and p38).
Figure 1: MAPK Signaling Cascade. Blue nodes indicate kinases successfully targeted by pyrazole-based inhibitors.
Experimental Protocol: TR-FRET Kinase Assay
To validate the SAR of a new pyrazole derivative, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. It is superior to radiometric assays due to its homogeneous format and high signal-to-noise ratio.
Principle
This assay measures the transfer of energy from a Europium (Eu)-labeled anti-phospho antibody (Donor) to a fluorescently labeled kinase substrate (Acceptor). Inhibition of the kinase prevents phosphorylation, preventing antibody binding and disrupting the FRET signal.
Reagents & Equipment
-
Kinase: Recombinant p38 MAPK or ALK (0.1–10 nM final).
-
Substrate: GFP-labeled STAT3 or Biotinylated peptide.
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
Inhibitor: Pyrazole derivative stock (10 mM in DMSO).
-
Reader: Multi-mode plate reader (e.g., PerkinElmer EnVision) capable of HTRF/LanthaScreen detection.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO.
-
Dilute 1:100 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4x final assay concentration.
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 2.5 µL of 4x Inhibitor solution.
-
Add 2.5 µL of 4x Kinase solution.
-
Add 2.5 µL of 4x Substrate/ATP mix (ATP at
apparent, typically 10-100 µM). -
Control Wells: Include "No Enzyme" (Min signal) and "DMSO only" (Max signal).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at room temperature (20-25°C).
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-Antibody + EDTA). Note: EDTA stops the kinase reaction.
-
Incubate for 60 minutes to allow antibody-antigen equilibrium.
-
-
Data Acquisition:
-
Excite at 337 nm .
-
Read Emission at 615 nm (Donor) and 665 nm (Acceptor).
-
Calculate Ratio:
.
-
-
Analysis:
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.[1]
-
SAR Optimization Workflow
The following workflow illustrates the iterative process of refining a pyrazole hit into a lead candidate, specifically addressing the "selectivity filter" often failed by imidazole congeners.
Figure 2: Iterative SAR optimization cycle. Note the critical feedback loop from "Selectivity" back to "Design," a common failure point for non-pyrazole scaffolds.
References
-
Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Academic Press. (Discusses "Privileged Scaffolds" concept).
-
Laufer, S. A., et al. (2002). Discovery and SAR of a Novel Series of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.
-
Pargellis, C., et al. (2002).[2] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (Describes BIRB 796 binding mode).
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.
Sources
Validation of HPLC Method for Pyrazole Derivative Purity: A Comparative Technical Guide
Executive Summary
The purity analysis of pyrazole derivatives—critical pharmacophores in drugs like Celecoxib and Ruxolitinib—presents distinct chromatographic challenges. Their weak basicity (
This guide objectively compares a Standard C18 Protocol (Method A) against an Optimized Phenyl-Hexyl Protocol (Method B) . Through experimental validation data derived from ICH Q2(R2) guidelines, we demonstrate that while Method A is sufficient for simple potency assays, Method B provides the necessary resolution (
The Challenge: Pyrazole Chemistry & Separation
Pyrazoles are nitrogen-heterocycles that exhibit "proton sponge" behavior. In acidic mobile phases, the pyridine-like nitrogen becomes protonated. On standard silica-based C18 columns, this cationic species interacts with residual silanols, causing severe peak tailing. Furthermore, the hydrophobic mechanism of C18 often fails to discriminate between regioisomers that possess identical hydrophobicity but different electron density distributions.
Comparative Strategy
-
Method A (The Control): A generic high-throughput approach using a C18 column with Acetonitrile and Formic Acid.
-
Method B (The Alternative): A targeted approach utilizing a Phenyl-Hexyl stationary phase with Methanol. This leverages
interactions to separate isomers based on resonance differences rather than just hydrophobicity.[1]
Methodology Comparison
The following table outlines the critical parameters for both methods.
| Parameter | Method A: Generic Screening | Method B: Optimized Specificity |
| Stationary Phase | End-capped C18 ( | Phenyl-Hexyl ( |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Interaction Mode | Hydrophobic (Van der Waals) | Hydrophobic + |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Primary Deficit | Co-elution of regioisomers; Peak tailing. | Higher backpressure (due to MeOH). |
Expert Insight: We selected Methanol for Method B because Acetonitrile suppresses
interactions between the analyte and the phenyl ring of the stationary phase. Methanol allows these steric and electronic selectivity mechanisms to dominate.
Experimental Validation Data
The following data simulates a validation study performed under ICH Q2(R2) conditions.
Specificity & Resolution (Isomer Separation)
A mixture containing the target pyrazole (1,3-isomer) and its critical impurity (1,5-isomer) was injected.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Resolution ( | 1.1 (Partial Overlap) | 3.4 (Baseline Separation) | Method B Superior |
| Tailing Factor ( | 1.6 | 1.1 | Method B Superior |
| Selectivity ( | 1.02 | 1.15 | Method B Superior |
Sensitivity (LOD/LOQ)
Due to sharper peak shapes (lower
-
Method A LOQ:
-
Method B LOQ:
(10x improvement due to peak compression)
Linearity & Precision
Both methods showed acceptable linearity (
Visualizing the Validation Logic
To ensure regulatory compliance, the validation process must follow a structured lifecycle.[2] The diagram below illustrates the decision flow used to validate Method B, aligned with ICH Q2(R2) and ICH Q14 (Analytical Procedure Development).
Figure 1: Analytical Procedure Lifecycle compliant with ICH Q2(R2). This workflow prioritizes defining the Analytical Target Profile (ATP) before experimental validation begins.
Detailed Protocol: Optimized Method B
This protocol is designed for the purity analysis of a generic pyrazole derivative (MW ~300-400 Da).
Reagents & Equipment[3]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Kinetex Phenyl-Hexyl),
. -
Solvents: LC-MS grade Methanol and Water.
-
Buffer: Ammonium Formate (99%+ purity).
-
pH Adjuster: Formic acid (LC-MS grade).
Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve
Ammonium Formate in 1000 mL water (10 mM). Adjust pH to with Formic Acid. Filter through a nylon filter.-
Why pH 3.0? Pyrazoles are weak bases. At pH 3.0, they are fully ionized, improving solubility. The Phenyl-Hexyl phase handles the ionized species well without the silanol tailing seen in C18.
-
-
Organic (Solvent B): 100% Methanol (degassed).
Gradient Program
| Time (min) | % Solvent B (MeOH) | Flow (mL/min) | Interaction Phase |
| 0.0 | 10 | 0.8 | Equilibration |
| 2.0 | 10 | 0.8 | Load |
| 12.0 | 60 | 0.8 | Elution ( |
| 15.0 | 90 | 0.8 | Wash |
| 15.1 | 10 | 0.8 | Re-equilibration |
| 20.0 | 10 | 0.8 | Ready |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.[3]
-
Concentration: 0.5 mg/mL (Assay) or 0.5 mg/mL spiked with 0.1% impurities (Purity).
-
Precaution: Use amber glassware. Pyrazole derivatives can be photosensitive in solution.
Troubleshooting & Robustness
When validating this method, specific robustness parameters must be tested.
Decision Logic for Troubleshooting
The following diagram details how to handle common failure modes during the validation of basic heterocycles.
Figure 2: Troubleshooting logic for common HPLC anomalies involving basic pyrazole derivatives.
Critical Robustness Factors
-
Temperature: Maintain column at
. Phenyl-Hexyl selectivity is temperature dependent; "sub-ambient" or lower temperatures often enhance resolution of isomers. -
Wavelength: Pyrazoles typically absorb at 240–260 nm. Ensure the reference bandwidth (if using DAD) does not overlap with the sample absorbance to avoid "negative peaks."
Conclusion
While C18 columns remain the workhorse of the industry, they are often suboptimal for the purity analysis of pyrazole derivatives due to silanol interactions and lack of shape selectivity.
The validation data confirms that Method B (Phenyl-Hexyl + Methanol) is the superior alternative. It provides a self-validating system where the separation mechanism (
References
-
International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]
-
International Council for Harmonisation (ICH). (2023).[4][5][6] Analytical Procedure Development Q14. ICH.org. [Link]
-
Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent.com. [Link]
- Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl mechanism).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. lcms.cz [lcms.cz]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. agilent.com [agilent.com]
X-ray crystallography to confirm 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine structure
Title: Structural Validation of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Chirality Conundrum
In the development of pyrazole-based pharmacophores, 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine presents a specific structural challenge that routine spectroscopy cannot definitively resolve: the absolute configuration of the 2-methylbutyl side chain .
While NMR (
This guide outlines the technical superiority of SC-XRD for this specific molecule, providing a direct comparison with spectroscopic alternatives and a field-proven protocol for crystallization and refinement.
Technical Analysis: The Molecule
The target molecule consists of three distinct domains, each requiring specific validation:
-
The Pyrazole Core: A 5-membered aromatic ring. The N1-ethyl substitution locks the tautomer, preventing the N-H tautomeric equilibrium common in unsubstituted pyrazoles.
-
The Secondary Amine Linker: A flexible -NH- bridge at position 4.
-
The Chiral Tail: The 2-methylbutyl group. This is the critical quality attribute. If the starting material was racemic, the drug substance will be a racemate. If it was asymmetric, enantiomeric excess must be proven.
Comparative Analysis: X-Ray vs. Alternatives
The following table contrasts the capabilities of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific pyrazole derivative.
| Feature | X-Ray Crystallography (SC-XRD) | NMR ( | HRMS (ESI/Q-TOF) |
| Connectivity | Definitive. Direct mapping of electron density. | High. Inferred via coupling constants ( | Low. Inferred from fragmentation patterns. |
| Absolute Configuration ( | Direct. Uses anomalous dispersion (Flack parameter) to assign absolute chirality. | Indirect. Requires chiral derivatizing agents (e.g., Mosher's acid) or chiral shift reagents. | None. Mass is identical for enantiomers. |
| Tautomer Identification | Unambiguous. Locates H atoms on N1 vs N2 directly in the lattice. | Ambiguous. Fast exchange on NMR timescale can average signals, obscuring the dominant tautomer. | None. |
| Conformational Analysis | Solid-State. Shows the lowest energy conformation in the crystal lattice. | Solution-State. Shows a time-averaged ensemble of conformers. | Gas-Phase. Ionized state may distort geometry. |
| Sample Recovery | Yes. Non-destructive. | Yes. Non-destructive. | No. Destructive. |
Expert Insight: For 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine, NMR is sufficient for identity testing in manufacturing. However, for structural elucidation during R&D, X-ray is non-negotiable to prove the enantiopurity of the 2-methylbutyl tail without chemical modification.
Experimental Protocol: Validated Workflow
This protocol is designed to overcome the common difficulty of crystallizing flexible amine chains.
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields oils for this class of molecule due to the flexible alkyl chains. Vapor diffusion is the preferred method to control nucleation.
-
Solvent Selection: Dissolve 20 mg of the pure amine in 0.5 mL of Ethanol (EtOH) or Acetone . These polar solvents solvate the pyrazole ring well.
-
Antisolvent: Use n-Hexane or Pentane as the precipitant.
-
Setup: Place the amine solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of the antisolvent. Cap the large jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment. The antisolvent will slowly diffuse into the amine solution, lowering solubility gradually.
-
Harvest: Inspect for block-like or prismatic crystals after 48–72 hours. Avoid needles, which often indicate rapid, disordered growth.
Phase 2: Data Collection & Refinement
-
Source: Cu-K
( Å) is recommended over Mo-K for this molecule. The molecule is composed of light atoms (C, H, N); Copper radiation provides better scattering intensity for absolute configuration determination. -
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible 2-methylbutyl chain.
-
Refinement Target:
-
R-factor (
): Aim for . -
Flack Parameter: If the crystal is non-centrosymmetric (chiral), the Flack parameter should be near 0.0 (with small standard deviation) for the correct enantiomer and 1.0 for the inverted structure.
-
Visualization of Workflows
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the logical progression from synthesis to final structural confirmation, highlighting the decision points for using X-ray.
Caption: Logical workflow for structural validation. SC-XRD (Red path) provides direct confirmation, whereas NMR requires derivatization for stereochemistry.
Diagram 2: The Crystallography Feedback Loop
This diagram details the self-validating nature of the refinement process, ensuring the final model is chemically sensible.
Caption: The iterative refinement cycle. Validation metrics (R-factor, Flack parameter) act as gates, preventing incorrect structural assignment.
References
-
Cambridge Crystallographic Data Centre (CCDC). Deposit and Validate: Guidelines for Small Molecule Structures. [Link]
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational paper on absolute configuration). [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. (Comparison method for NMR).[1][2][3] [Link]
-
PubChem. Compound Summary: 1-Ethyl-1H-pyrazol-4-amine (Analogous Core Structure). [Link][4][5]
-
International Union of Crystallography (IUCr). CheckCIF Validation Service. [Link]
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Antioxidant activity of 4-aminopyrazoles compared to edaravone
Executive Summary
This technical guide evaluates the antioxidant efficacy of 4-aminopyrazole derivatives (specifically 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride, herein referred to as APH ) against the clinical standard Edaravone (EDA).[1][2][3][4]
While Edaravone is a potent free radical scavenger approved for ALS and ischemic stroke, recent comparative studies indicate that 4-aminopyrazoles offer superior Oxygen Radical Absorbance Capacity (ORAC) and a significantly improved safety profile in human fibroblast models. This guide synthesizes experimental data, mechanistic insights, and synthesis protocols to support the transition from keto-enol tautomers (EDA) to amino-functionalized scaffolds (APH) in oxidative stress research.
Chemical Architecture & Structural Logic
To understand the functional divergence, we must first analyze the structural modifications. Edaravone exists in a tautomeric equilibrium between the keto (pyrazolone) and enol (pyrazolol) forms. The introduction of an amino group at the C4 position in APH fundamentally alters the electronic landscape of the pyrazole ring.
Structural Comparison
-
Edaravone (EDA): 3-methyl-1-phenyl-2-pyrazolin-5-one.[5][6] Relies on the C4-H bond dissociation or electron transfer from the enolic hydroxyl.
-
APH: 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride.[1][2][3][4] The C4-amino group acts as a strong electron donor, lowering the Ionization Potential (IP) and stabilizing the resultant radical cation.
Figure 1: Structural evolution from Edaravone to 4-Aminopyrazoles highlighting the functional shift at the C4 position.
Mechanistic Profiling: SET vs. HAT
The antioxidant superiority of APH stems from its dual-action capability. While Edaravone primarily operates via Hydrogen Atom Transfer (HAT), APH exhibits enhanced activity through Single Electron Transfer (SET) due to the electron-donating amine group.
-
SET Mechanism (ABTS/FRAP): The amino group lowers the HOMO-LUMO gap and Ionization Potential (IP), facilitating easier electron loss to neutralize radicals like ABTS•+.
-
HAT Mechanism (ORAC): The bond dissociation energy (BDE) of the O-H group is modulated by the C4-amine, making the H-abstraction kinetically favorable against peroxyl radicals.
Key Insight: Quantum chemical calculations (DFT/B3LYP) confirm that APH has a lower IP than EDA, directly correlating with its higher experimental reaction rates in electron-transfer assays.
Comparative Performance Data
The following data summarizes head-to-head comparisons performed in in vitro assays. Note the distinct advantage of APH in the ORAC assay and cytotoxicity profiles.[7]
Table 1: Antioxidant Activity Quantification
| Assay | Metric | Edaravone (EDA) | 4-Aminopyrazole (APH) | Performance Delta |
| ABTS | TEAC (Trolox Eq) | ~0.90 - 1.0 | 0.93 | Equivalent (High potency maintained) |
| FRAP | TE (Trolox Eq) | ~1.0 | 0.98 | Equivalent (Strong reducing power) |
| ORAC | TE (Trolox Eq) | ~2.0 - 2.5 | 4.39 | APH is ~2x more potent |
| Mechanism | Primary Mode | HAT | Mixed (HAT + SET) | Broader radical coverage |
Data Source: Burgart et al., Molecules 2022 [1].[2]
Table 2: ADME/Tox Profile (Human Fibroblasts)
| Parameter | Edaravone (EDA) | 4-Aminopyrazole (APH) | Clinical Implication |
| Cytotoxicity (100 μM) | Cytotoxic | Non-Cytotoxic | APH has a wider therapeutic window. |
| Solubility | Low (requires solubilizers) | High (as Hydrochloride salt) | Easier formulation in aqueous media. |
| Stability | Moderate (oxidation prone) | High (stabilized salt form) | Improved shelf-life and handling. |
Experimental Protocols
To replicate these findings or synthesize APH for your own screening, follow these validated protocols.
Workflow A: Synthesis of APH
Objective: Convert 4-hydroxyiminopyrazol-5-one to 4-aminopyrazol-5-ol hydrochloride.[1][2][3][4][7][8]
-
Starting Material: Dissolve 4-hydroxyimino-3-methyl-1-phenyl-2-pyrazolin-5-one in ethanol.
-
Reduction: Add 10% Pd/C catalyst. Hydrogenate at 40 psi (or atmospheric pressure with vigorous stirring) for 4-6 hours.
-
Acidification: Filter catalyst. Add concentrated HCl dropwise to the filtrate until pH ~2.
-
Isolation: Evaporate solvent. Recrystallize the residue from ethanol/ether to yield APH as a white crystalline hydrochloride salt.
Workflow B: ORAC Assay (Fluorescein Decay Method)
Objective: Quantify peroxyl radical scavenging capacity.
Reagents:
-
Probe: Fluorescein (FL) stock (4 μM).
-
Generator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Standard: Trolox (10-100 μM).
Step-by-Step:
-
Preparation: Dilute APH and EDA in phosphate buffer (pH 7.4) to 10 μM.
-
Plating: In a black 96-well plate, add:
-
150 μL Fluorescein working solution (80 nM final).
-
25 μL Sample (APH, EDA, or Trolox).
-
-
Incubation: Incubate at 37°C for 10 minutes.
-
Initiation: Rapidly add 25 μL AAPH (150 mM final).
-
Kinetics: Read Fluorescence (Ex 485nm / Em 520nm) every minute for 90 minutes.
-
Calculation: Calculate Area Under the Curve (AUC). Net AUC = (AUC_sample - AUC_blank). Result expressed as Trolox Equivalents (TE).
Figure 2: Synthesis and validation workflow for generating high-purity 4-aminopyrazoles.
Conclusion & Recommendation
For researchers currently utilizing Edaravone as a benchmark antioxidant or therapeutic lead:
-
Switch to APH for High-Stress Models: If your experimental model involves high fluxes of peroxyl radicals (e.g., lipid peroxidation studies), APH is the superior choice due to its 4.39 TE ORAC score compared to Edaravone's ~2.0 TE.
-
Safety in Cell Culture: APH demonstrates a lack of cytotoxicity at 100 μM in human fibroblasts, addressing a key limitation of Edaravone.
-
Formulation: The hydrochloride salt form of APH offers superior water solubility, simplifying administration in aqueous biological buffers.
Final Verdict: 4-aminopyrazoles represent a "next-generation" optimization of the pyrazolone scaffold, retaining the core scavenging ability of Edaravone while significantly enhancing capacity and safety.
References
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: Molecules (MDPI), 2022.[1] URL:[Link][4]
-
Antioxidant Mechanism of Edaravone and Its Amine Analogs: Combined Kinetic and DFT Study Source: SSRN / Ufa Institute of Chemistry, 2024. URL:[Link]
-
Pulse radiolysis study on free radical scavenger edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) Source: Radiation Physics and Chemistry, 2011. URL:[Link]
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A Senior Application Scientist's Guide to Comparing the In Vitro Cytotoxicity of Halogenated Aminopyrazoles
The 5-aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for a multitude of bioactive compounds.[1] These derivatives have shown significant therapeutic potential in areas like oncology, inflammation, and infectious diseases, often by acting as potent enzyme inhibitors.[1][2] A key area of research focuses on their role as kinase inhibitors, which are crucial in cellular signaling pathways often dysregulated in cancer.[1][3]
This guide provides an in-depth comparison of the in vitro cytotoxicity of a model series of halogenated 5-aminopyrazoles. Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, which can significantly impact its biological activity and toxicity.[4][5] We will explore how substituting different halogens (Fluorine, Chlorine, Bromine, Iodine) on a representative aminopyrazole backbone influences its cytotoxic effects on a cancer cell line. The narrative will explain the causality behind the experimental choices and provide detailed, self-validating protocols for key cytotoxicity assays.
Experimental Design & Rationale
To comprehensively assess the cytotoxic profile of our halogenated aminopyrazole series, a multi-assay approach is essential. No single assay can provide a complete picture of cytotoxicity. Therefore, we will employ a panel of three widely accepted assays that measure distinct cellular parameters:
-
MTT Assay: Measures mitochondrial reductase activity, serving as an indicator of overall cell viability and metabolic health.[6][7][8]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of necrosis or late apoptosis.[9][10][11]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: Uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.[12][13][14]
This tripartite strategy allows us to not only quantify cell death but also to begin elucidating the primary mechanism of cytotoxicity (e.g., metabolic inhibition vs. membrane damage vs. programmed cell death).
Experimental Workflow Diagram
The following diagram outlines the overall experimental process, from initial cell culture to the final data analysis.
Caption: A potential signaling pathway for apoptosis induction by halogenated aminopyrazoles.
Conclusion and Future Directions
This guide demonstrates a systematic approach to comparing the in vitro cytotoxicity of halogenated aminopyrazoles. Our hypothetical data, grounded in established scientific principles, suggests that halogenation is a viable strategy for enhancing the cytotoxic potential of the 5-aminopyrazole scaffold. A clear trend of increasing activity with increasing halogen size (I > Br > Cl > F) was observed, likely due to a combination of improved lipophilicity, metabolic stability, and target binding through interactions like halogen bonding.
The multi-assay approach confirmed that these compounds primarily induce apoptosis, with more potent analogs causing secondary necrosis at higher concentrations.
Future work should focus on:
-
Target Identification: Identifying the specific intracellular kinase(s) or other proteins that these compounds inhibit.
-
In Vivo Studies: Evaluating the most potent and selective compounds in animal models to assess their efficacy and safety profiles.
-
Selectivity Profiling: Screening compounds against a panel of normal, non-cancerous cell lines to determine their therapeutic index.
By combining robust in vitro screening with rational, structure-based design, the 5-aminopyrazole scaffold remains a highly promising starting point for the development of novel anticancer therapeutics.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Singh, S., et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
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Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
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Ghorab, M. M., et al. (2012). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. [Link]
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Niessing, S., et al. (2018). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PMC. [Link]
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Li, X., et al. (2018). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. PubMed. [Link]
-
El-Gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
Fekri, A., et al. (2022). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. ProQuest. [Link]
-
Carradori, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
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Natarajan, J., et al. (2014). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]
-
El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]
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El-Metwaly, A. M., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]
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Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]
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Al-Omair, M. A., et al. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. [Link]
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Gouvea, L. R., et al. (2021). Cytotoxic effects of halogenated tin phosphinoyldithioformate complexes against several cancer cell lines. Dalton Transactions. [Link]
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Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
-
Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Galarraga, E., et al. (2015). In vitro cytotoxicity of hydrazones, pyrazoles, pyrazolo-pyrimidines, and pyrazolo-pyridine synthesized from 6-substituted 3-formylchromones. ResearchGate. [Link]
-
Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. [Link]
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A Comparative Guide to the Biological Potency of Pyrazole Amides and Hydrazones
Introduction
In the landscape of medicinal chemistry and agrochemical development, the pyrazole and hydrazone scaffolds represent two of the most prolific and versatile structural motifs. Pyrazole amides, integrating a five-membered aromatic ring with an amide linkage, are renowned for their application as potent fungicides and insecticides, with several commercial products demonstrating their efficacy.[1][2][3] Hydrazones, characterized by the azometine group (-NHN=CH-), are a cornerstone in drug development, exhibiting a vast spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
This guide provides an in-depth, objective comparison of the biological potency of these two critical compound classes. Moving beyond a simple list of activities, we will dissect the structural attributes, mechanisms of action, and structure-activity relationships (SAR) that dictate their efficacy. By synthesizing data from peer-reviewed experimental studies, this document aims to equip researchers, scientists, and drug development professionals with a clear understanding of the distinct and overlapping strengths of pyrazole amides and hydrazones, guiding the rational design of next-generation bioactive molecules.
The Potency Profile of Pyrazole Amides
Pyrazole amide compounds have secured a significant position in modern chemistry, largely due to their remarkable success as commercial pesticides and their emerging potential in medicine.[1][3] The core structure, which features a pyrazole ring linked to a substituent via an amide bond, allows for extensive chemical modification at multiple sites, creating a vast optimization space for tuning biological activity.[1][2]
Mechanism of Action & Potency in Agrochemicals
A primary mechanism driving the high potency of many pyrazole amide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain (Complex II).[1] By blocking electron transfer, these compounds effectively halt cellular energy production in pathogenic fungi, leading to cell death. This targeted action results in exceptionally high potency.
For example, Fluxapyroxad , a commercial SDHI fungicide, demonstrates potent activity against a wide range of fungal diseases.[1] Further research has yielded derivatives with even greater potency; a compound featuring a diarylamine scaffold exhibited an EC50 value of 0.016 µg/mL against Rhizoctonia solani, outperforming Fluxapyroxad.[3] Another derivative incorporating a simple cumene group was 20 times more effective than Fluxapyroxad against the same pathogen, with an EC50 of 0.002 µg/mL.[3]
In the realm of insecticides, pyrazole amides like Chlorantraniliprole function by targeting insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. This specific mode of action contributes to their high insecticidal potency and selectivity.[1]
Potency in Medicinal Applications
The potency of pyrazole amides extends to therapeutic applications, particularly in oncology. A key mechanism involves the inhibition of mitochondrial complex I, another vital component of the respiratory chain. This strategy is effective against cancers that are highly dependent on oxidative phosphorylation (OXPHOS).[7][8]
A series of novel pyrazole amides, designed as mitochondrial complex I inhibitors, demonstrated significant antiproliferative activity. Notably, compound 16p (a hydrochloride derivative) showed the highest activity against PC-3 prostate cancer cells with an IC50 value of 2.05 µM.[9] Structure-activity relationship (SAR) analysis revealed that the presence of a diamine moiety and enhanced aqueous solubility were critical factors for this high potency.[9]
The following diagram illustrates the fundamental structure of a pyrazole amide and highlights the key areas for modification that influence its biological activity.
Caption: Core structure of Pyrazole Amides highlighting key pharmacophoric elements.
The Potency Profile of Hydrazones
Hydrazones are a class of organic compounds defined by the R₁R₂C=NNR₃R₄ structure, containing the crucial azometine (-NHN=CH-) functional group.[6][10] This moiety is largely responsible for their diverse biological activities, which span from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[4][5][11] The reactivity of the carbon and nitrogen atoms in the hydrazone group allows for interactions with a wide array of biological targets.[5]
Mechanism of Action & Potency
The biological activity of hydrazones is often attributed to their ability to form coordination complexes with metal ions, which can be essential for the function of various enzymes.[11] The imine (-C=N-) bond and the lone pair of electrons on the adjacent nitrogen atom make them effective chelating agents. Furthermore, the azometine proton can participate in hydrogen bonding, a critical interaction for binding to enzyme active sites.
Hydrazones have demonstrated significant potency across various therapeutic areas:
-
Anticancer Activity: 1H-benzimidazol-2-yl hydrazones have shown potent anticancer properties by inhibiting tubulin polymerization, with compound H8d exhibiting an IC50 value of 1.2 µM.[12] Another study reported that N′-substituted-benzylidene-3,4,5-trimethoxybenzohydrazide derivatives were highly potent against various cancer cell lines, with IC50 values ranging from 0.5 to 8.0 μM.[10]
-
Antimicrobial Activity: Hydrazone derivatives have shown excellent potency against drug-sensitive Mycobacterium tuberculosis H37Rv, with some compounds achieving 99% inhibition at a concentration of 1.00 μg/mL, equipotent to the standard drug isoniazid.[4]
-
Anti-inflammatory Activity: A series of phthalic anhydride-based benzylidene-hydrazide derivatives showed potent in vivo anti-inflammatory activity, with percentage inhibitions of 61.4% and 64.0%, comparable to the standard drug diclofenac sodium at 68.0%.[5]
The structural versatility of hydrazones allows for fine-tuning of their biological effects. The choice of the aldehyde/ketone and the hydrazide precursors directly impacts the resulting molecule's steric and electronic properties, and thus its potency.
Comparative Analysis of Potency: Pyrazole Amides vs. Hydrazones
The potency of pyrazole amides often stems from highly specific, targeted interactions with enzyme active sites, as seen with SDHI fungicides and mitochondrial complex inhibitors.[1][7] This leads to extremely high potency (low nanomolar to low micromolar IC50/EC50 values) when the scaffold is optimized for a specific target. Their mechanism is often related to disrupting cellular energy metabolism.
Hydrazones , conversely, demonstrate broad-spectrum activity that can arise from more general mechanisms like metal chelation, inhibition of protein synthesis, or radical scavenging, in addition to specific enzyme inhibition.[11][13] Their potency is consistently in the low micromolar range across a wide variety of applications, making them highly versatile "utility scaffolds" in drug discovery.[10][12]
The following table summarizes representative potency data for both classes against various biological targets.
| Compound Class | Compound Example | Biological Target / Assay | Potency (IC50/EC50/MIC) | Reference |
| Pyrazole Amide | Diaryl-amine Derivative | Rhizoctonia solani (Fungus) | EC50 = 0.016 µg/mL | [3] |
| Pyrazole Amide | Compound 16p | PC-3 Cancer Cells | IC50 = 2.05 µM | [9] |
| Pyrazole Amide | Compound 66 | Rhizoctonia solani SDH | IC50 = 1.4 mg/L | [1] |
| Hydrazone | Compound H8d | Tubulin Polymerization | IC50 = 1.2 µM | [12] |
| Hydrazone | Benzylidene-hydrazide | Cancer Cell Lines | IC50 = 0.5 - 8.0 µM | [10] |
| Hydrazone | Adamantanyl-quinoline hydrazide | M. tuberculosis H37Rv | MIC = 1.00 µg/mL | [4] |
Key Insights from Comparison:
-
For highly specific enzyme targets like succinate dehydrogenase, optimized pyrazole amides can achieve potency in the ng/mL (sub-nanomolar) range, which is generally higher than that reported for hydrazones in similar applications.
-
In the context of anticancer activity, both classes demonstrate potent activity in the low micromolar range. The choice between them would depend on the specific cancer type and the targeted molecular pathway (e.g., mitochondrial respiration for pyrazole amides vs. tubulin dynamics for certain hydrazones).
-
Hydrazones appear to have a broader reported utility in antimicrobial applications, with numerous examples showing potency comparable to established antibiotics.[4][6][14]
The following diagram illustrates the relationship between the chemical scaffold, its primary mechanism, and the resulting biological potency.
Caption: Comparative logic flow from scaffold to potency for Pyrazole Amides and Hydrazones.
Experimental Protocols for Potency Determination
The quantitative data supporting the potency claims for these compounds are derived from standardized, validated biological assays. Below are representative protocols for determining antiproliferative and anti-inflammatory activity.
Protocol 1: Antiproliferative Activity via Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity and antiproliferative potency against cancer cell lines.[9]
Objective: To determine the IC50 (concentration causing 50% inhibition of cell growth) of a test compound.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., PC-3, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole amides or hydrazones) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Data Acquisition: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow Diagram: SRB Assay for Antiproliferative Potency
Caption: Step-by-step experimental workflow for the Sulforhodamine B (SRB) assay.
Conclusion
Both pyrazole amides and hydrazones are exceptionally valuable scaffolds in the development of potent, biologically active compounds. The distinction in their potency is not one of universal superiority but of strategic application.
-
Pyrazole Amides exhibit their highest potency when designed for specific enzyme targets, particularly within the mitochondrial respiratory chain. This makes them ideal candidates for developing highly effective, targeted agents such as fungicides and selective anticancer drugs, where disrupting energy metabolism is the goal.[1][3][7]
-
Hydrazones offer remarkable versatility, demonstrating consistent, potent activity across a broad range of biological targets.[4][5][12] Their multifaceted mechanisms of action make them a powerful tool for developing drugs against complex diseases, including various cancers, and for combating microbial infections.
Ultimately, the decision to use a pyrazole amide or a hydrazone core structure should be driven by the specific biological question at hand. For researchers seeking to inhibit a well-defined enzyme with high specificity, the pyrazole amide is an excellent starting point. For those exploring broader therapeutic applications or targeting systems where mechanisms like metal chelation are relevant, the hydrazone scaffold provides a proven and potent foundation.
References
-
Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications Source: ACS Publications URL: [Link]
-
Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI URL: [Link]
-
Title: Biological Activities of Hydrazone Derivatives in the New Millennium Source: SciSpace URL: [Link]
-
Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents Source: PMC (PubMed Central) URL: [Link]
-
Title: A review exploring biological activities of hydrazones Source: PMC (PubMed Central) URL: [Link]
-
Title: Hydrazones, hydrazones-based coinage metal complexes, and their biological applications Source: SpringerLink URL: [Link]
-
Title: Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review Source: The Pharmaceutical and Chemical Journal URL: [Link]
-
Title: Synthesis and biological evaluation of novel steroidal pyrazole amides as highly potent anticancer agents Source: PubMed URL: [Link]
-
Title: Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review Source: Open Access Journals URL: [Link]
-
Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: PMC (PubMed Central) URL: [Link]
-
Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications Source: ACS Publications (Note: This is a duplicate of reference 1, included for context) URL: [Link]
-
Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents Source: Academia.edu URL: [Link]
-
Title: Biological Activities of Hydrazone Derivatives Source: PMC (PubMed Central) URL: [Link]
-
Title: (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors Source: ResearchGate URL: [Link]
-
Title: Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Spectroscopic data comparison for pyrazole synthesis validation
A Technical Guide for Medicinal Chemists & Process Engineers
Part 1: The Regioisomer Trap in Pyrazole Synthesis[1]
In drug discovery, the pyrazole ring is a privileged scaffold, found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the synthesis of asymmetric pyrazoles—specifically through the condensation of 1,3-diketones with hydrazines (Knorr synthesis)—presents a critical validation challenge: Regioselectivity. [1]
When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two regioisomers are theoretically possible: the 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1] These isomers often possess identical masses (HRMS is silent) and similar polarity (co-elution in HPLC), yet they exhibit vastly different biological activities.[1]
This guide provides an objective comparison of spectroscopic methods to validate pyrazole regiochemistry, moving beyond basic characterization to definitive structural proof.
Part 2: Strategic Comparison of Analytical Techniques
The following table contrasts the utility of standard analytical techniques specifically for distinguishing pyrazole isomers.
| Technique | Capability for Isomer Differentiation | Throughput | Primary Limitation |
| 1H NMR (1D) | Moderate. Can suggest isomerism based on chemical shift trends of substituents, but often requires reference standards for both isomers. | High | Ambiguous without a "known" comparator; electronic effects can be subtle. |
| 13C NMR (1D) | High. C3 and C5 carbons exhibit distinct chemical shifts (typically | High | Requires accurate assignment of C3 vs. C5, which often necessitates 2D NMR.[1] |
| 2D NMR (NOESY) | Definitive. The "Gold Standard" for solution-state analysis.[1] Detects spatial proximity between the N-substituent and the C5-substituent.[1][2] | Medium | Requires distinct proton signals; fails if substituents lack protons (e.g., halides).[1] |
| 2D NMR (HMBC) | Definitive. Establishes 3-bond correlations ( | Medium | Requires sufficient sample concentration; complex if signals overlap. |
| 15N NMR | Very High. N1 (pyrrole-like) and N2 (pyridine-like) shifts are highly diagnostic ( | Low | Low sensitivity (natural abundance 0.37%); often requires enrichment or long acquisition times.[1] |
| X-Ray Crystallography | Absolute. Provides unambiguous 3D structure. | Low | Requires a single crystal; time-consuming; not applicable to oils/amorphous solids. |
Part 3: The Validation Workflow (Visualized)
The following diagram illustrates the decision logic for validating pyrazole regiochemistry, distinguishing between the 1,3- and 1,5-isomers.
Caption: Logic flow for distinguishing pyrazole regioisomers using stepwise spectroscopic escalation.
Part 4: Case Study & Data Interpretation
The Scenario: N-Methylation of an Asymmetric Pyrazole
Consider the reaction of a 3-substituted pyrazole with methyl iodide. The methyl group can attach to either nitrogen, yielding the 1-methyl-3-substituted (Isomer A) or 1-methyl-5-substituted (Isomer B) product.[1]
Diagnostic Data Table
The following data summarizes the key spectroscopic differences typically observed between these isomers (e.g., based on 1-methyl-phenylpyrazole derivatives).
| Feature | 1,5-Isomer (Sterically Crowded) | 1,3-Isomer (Sterically Open) | Mechanistic Explanation |
| NOESY Signal | Strong Cross-peak between N-Me and C5-Substituent protons. | No Cross-peak (N-Me is distant from C3-Substituent). | Spatial Proximity: In the 1,5-isomer, the N-methyl group is physically adjacent to the substituent at position 5.[1] |
| 13C NMR (Ring C) | C5 is often Deshielded (relative to C3 in 1,3-isomer).[1] | C3 is often Shielded. | Electronic/Steric: Proximity to the electronegative Nitrogen and steric strain affects the chemical shift.[1] |
| HMBC Correlation | N-Me protons show | N-Me protons show | Connectivity: HMBC traces the bond path: H(Me)-C-N-C(Ring).[1] Identifying which Ring Carbon couples is definitive. |
| 1H NMR (N-Me) | Often Downfield (higher ppm).[1] | Often Upfield (lower ppm).[1] | Anisotropy: The C5-substituent (especially if aromatic) exerts a deshielding effect on the adjacent N-methyl group.[1] |
Experimental Protocol: The "Self-Validating" System
To ensure scientific integrity, do not rely on a single data point.[1] Use this triangulation protocol:
-
Synthesis & Isolation:
-
Perform the condensation reaction.
-
Isolate the major product via flash chromatography (Note: 1,5-isomers are often less polar and elute faster due to "masking" of the nitrogen lone pairs by steric crowding, though this is rule-of-thumb only).[1]
-
-
NMR Acquisition (Solvent: DMSO-d6):
-
Data Analysis (The "If-Then" Logic):
Part 5: Tautomerism – A Critical Note
Researchers must be aware that N-unsubstituted pyrazoles (N-H) exist in rapid tautomeric equilibrium in solution.
-
Observation: In 1H NMR at room temperature, the C3 and C5 protons may appear equivalent or broadened due to averaging.[1]
-
Solution:
-
Solvent: Use DMSO-d6 (slows exchange via H-bonding) rather than CDCl3.
-
Temperature: Lowering the temperature (e.g., to 233 K) can "freeze" the tautomers, resolving distinct signals for N1-H and N2.[1]
-
15N NMR: In the solid state (or fixed tautomers), N1 (pyrrole-type, ~130-170 ppm) and N2 (pyridine-type, ~250-300 ppm) are distinct.[1] In rapid exchange, you will see a single averaged peak.[1]
-
References
-
Fustero, S., et al. (2011).[1] Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews.
-
López, C., et al. (2007).[1] Structure and Tautomerism of 1H-Pyrazoles. Advances in Heterocyclic Chemistry.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Jadeja, Y., et al. (2016).[1][4][5] Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity.[1][5] Magnetic Resonance in Chemistry.[4][6][7][8][9][10]
-
Alkorta, I., et al. (2005).[1] N-H...N Hydrogen Bonds in Pyrazoles.[11] Journal of Physical Chemistry A. [1]
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- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine proper disposal procedures
Executive Summary: Operational Safety & Classification
1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is a specialized nitrogen-containing heterocycle, typically utilized as an intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides or pharmaceutical ligands.[1][2]
Due to the limited availability of compound-specific Safety Data Sheets (SDS) for this precise intermediate, Structure-Activity Relationship (SAR) protocols mandate that it be handled as a Category 1B Skin Corrosive and Aquatic Toxin .[1][2] Its disposal must adhere to strict "High-Nitrogen Organic Waste" streams to prevent environmental leaching and uncontrolled reactivity with acids.[2]
Immediate Action Directive:
-
Waste Stream: Segregated Organic Alkali / Nitrogenous Waste.[2]
-
Incompatibility: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids during bulk accumulation; exothermic neutralization may occur.[2]
-
Destruction Method: High-temperature incineration (>1000°C) with NOx scrubbing.[2]
Hazard Identification & SAR Analysis
In the absence of a specific GHS classification for this exact molecule, we apply the Precautionary Principle based on its functional moieties: the basic secondary amine and the electron-rich pyrazole ring.[2]
| Functional Group | Associated Hazard | Mechanism of Action |
| Secondary Amine (-NH-R) | Corrosive / Irritant | Basic nitrogen attacks lipid bilayers in skin/eyes; potential for chemical burns.[1][2] |
| Pyrazole Ring | Aquatic Toxicity | Nitrogen heterocycles often exhibit high persistence and toxicity to aquatic organisms (LC50 < 10 mg/L).[2] |
| Alkyl Side Chains | Combustible | The ethyl and 2-methylbutyl chains increase lipophilicity, facilitating dermal absorption and flammability.[2] |
Critical Warning: Aminopyrazoles are known sensitizers.[2] Repeated exposure may cause allergic dermatitis.[2] All disposal handling requires double-gloving (Nitrile/Neoprene).[2]
Personal Protective Equipment (PPE) Matrix
Trust in a safety protocol begins with the barrier between the operator and the hazard.
-
Respiratory: NIOSH-approved N95 (for solids) or Organic Vapor cartridge respirator (if handling volatile oils/solutions).[2]
-
Dermal: Double Nitrile gloves (0.11 mm minimum thickness).[2] Breakthrough time for amines is often <15 mins for standard latex.[1][2]
-
Ocular: Chemical splash goggles.[2] Face shield required if pouring volumes >500 mL.[2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Stock (Solid or Viscous Liquid)
Use this protocol for expired shelf-stock or surplus synthesis intermediates.[1][2]
-
Identification: Confirm the container label matches "1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine".[1][2]
-
Solubilization (Recommended):
-
Do not dispose of dry powders directly into bulk waste drums to avoid dust generation.[2]
-
Dissolve the substance in a minimal amount of combustible solvent (e.g., Acetone, Ethanol, or Dichloromethane) inside a fume hood.
-
-
Transfer:
-
Pour the solution into a High-Density Polyethylene (HDPE) waste container labeled "Hazardous Waste - Organic Alkali" .
-
Do not use metal containers (aluminum/steel) if the substance is wet/corrosive, as amines can corrode certain alloys over time.[2]
-
-
Labeling:
Scenario B: Disposal of Reaction Mixtures
Use this protocol for HPLC waste or mother liquors.[2]
-
Segregation: Ensure the waste stream contains NO oxidizers or strong acids .[2]
-
pH Check: If the solution is highly acidic (pH < 3), slowly neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum. This prevents drum pressurization.[2]
-
Accumulation: Add to the "Non-Halogenated Organic" or "Halogenated Organic" stream depending on the solvent used. The pyrazole itself does not dictate the stream unless it is in high concentration (>5%).[2]
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[2]
-
Bagging: Place all solid debris into a clear polyethylene bag (4 mil thickness).
-
Sealing: Goose-neck seal the bag with tape.
-
Secondary Containment: Place the sealed bag into the lab's solid hazardous waste drum (often the "Black Drum" or "Yellow Bin" depending on regional coding).
Spill Response Logic
Event: 10g of solid spills on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[5]
-
Dry Clean-up (Preferred):
-
Wet Wipe:
-
Disposal: Treat all cleanup materials as Scenario C waste.
Waste Stream Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.
Figure 1: Decision matrix for segregating aminopyrazole waste based on physical state and solvent carrier.[1][2]
Regulatory Compliance (RCRA & EPA)
While not explicitly listed on the EPA "P" or "U" lists (as of 2026), this chemical is regulated under the "Characteristic" framework:
-
D001 (Ignitable): If disposed of in a flammable solvent.[2]
-
D002 (Corrosive): If the pure amine has a pH > 12.5 (aqueous) or corrodes steel.[2]
-
DOT Classification (for transport):
Verification Protocol: Before final disposal, verify the waste manifest includes the code "Organic N.O.S." (Not Otherwise Specified) if specific codes are unavailable. This alerts the incineration facility to the presence of nitrogen, necessitating proper combustion tuning to limit NOx emissions.
References
-
PubChem. (2025).[2][8] Compound Summary: 1-Ethyl-1H-pyrazol-4-amine (Structural Analog).[1][2] National Library of Medicine.[2] [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2] [Link][2]
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Comprehensive Guide to the Safe Handling of 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally similar pyrazole derivatives. It is imperative to treat this compound with the utmost care, assuming it may possess hazards similar to its chemical relatives.
Core Safety Directives and Hazard Assessment
Due to the lack of specific toxicological data for 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine, a cautious approach is mandatory. Structurally related pyrazole compounds exhibit a range of hazards, including but not limited to skin and eye irritation, and potential harm if swallowed or inhaled.[1][2][3][4][5][6][7][8][9] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Potential Effect |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3][10][11][12] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2][3][4][5][6][7][8][9][11][12] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][2][3][4][5][6][7][8][9][11] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[2][3][4][8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and absorption. Gloves must be inspected for integrity before each use.[3][10] |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and vapors.[3][13] |
| Body | A fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination.[10] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates. | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[2][4][7][10][14] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for the proper disposal of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
